PD 117519
説明
Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMJUWPFLDDRS-BYMDKACISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242219 | |
| Record name | PD 117519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96392-15-3 | |
| Record name | PD 117519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Mechanism of PD 117519 (CI-977/Enadoline): A Technical Guide to a Potent Kappa Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PD 117519, a potent and selective kappa opioid receptor (KOR) agonist, also known by its developmental codes CI-977 and as enadoline. This document collates critical quantitative data, details key experimental methodologies, and visualizes the core signaling pathways to facilitate a deeper understanding of this compound's pharmacological profile.
Core Mechanism of Action: Selective Kappa Opioid Receptor Agonism
This compound (CI-977) exerts its pharmacological effects primarily through its high-affinity and selective agonism at the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Upon binding, CI-977 stabilizes an active conformation of the KOR, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to and activation of Gi/o heterotrimeric G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels. These cellular actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the molecular underpinnings of its analgesic and other central nervous system effects.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound (CI-977) at opioid receptors, providing a clear quantitative profile of its selectivity and efficacy.
Table 1: Opioid Receptor Binding Affinity of CI-977
| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) |
| Kappa (κ) | [³H]-U69593 | Guinea-pig forebrain | 0.11[1] |
| Mu (μ) | [³H]-[D-Ala², MePhe⁴, Gly-ol⁵] enkephalin (DAMGO) | Guinea-pig forebrain | 99[1] |
| Delta (δ) | [³H]-[D-Pen², D-Pen⁵] enkephalin (DPDPE) | Guinea-pig forebrain | 1040[1] |
Table 2: Functional Activity of CI-977 in Isolated Tissues
| Preparation | Agonist Effect | IC₅₀ (nM) |
| Guinea-pig ileum | Inhibition of electrically-evoked contractions | 0.087[1] |
| Rabbit vas deferens | Inhibition of electrically-evoked contractions | 3.3[1] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed to characterize the pharmacological profile of this compound (CI-977).
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of CI-977 for kappa, mu, and delta opioid receptors.
Materials:
-
Tissue: Guinea-pig forebrain homogenates.[1]
-
Radioligands:
-
Test Compound: CI-977 at various concentrations.
-
Buffer: Appropriate physiological buffer (e.g., Tris-HCl).
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Guinea-pig forebrains are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the opioid receptors. The final membrane preparation is resuspended in the assay buffer.
-
Competitive Binding: A fixed concentration of the respective radioligand is incubated with the membrane preparation in the absence or presence of increasing concentrations of CI-977.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of CI-977 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Isolated Tissue Functional Assays
Objective: To determine the functional potency (IC₅₀) of CI-977 as an agonist in tissues containing kappa opioid receptors.
Preparations:
-
Guinea-pig ileum: This tissue contains a high density of myenteric neurons with functional kappa opioid receptors that modulate acetylcholine release and smooth muscle contraction.
-
Rabbit vas deferens: This tissue's contractions are modulated by kappa opioid receptors.
Procedure:
-
Tissue Preparation: The respective tissues are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: The tissues are subjected to electrical field stimulation to induce reproducible contractions.
-
Drug Application: Increasing concentrations of CI-977 are added to the organ bath, and the resulting inhibition of the electrically-evoked contractions is measured.
-
Data Analysis: A concentration-response curve is generated, and the concentration of CI-977 that produces 50% of the maximal inhibition (IC₅₀) is determined. This value represents the functional potency of the compound.
Conclusion
This compound (CI-977/enadoline) is a highly potent and selective kappa opioid receptor agonist. Its mechanism of action is centered on the activation of KOR and the subsequent modulation of intracellular signaling pathways, primarily through Gi/o protein coupling. The quantitative data from radioligand binding and functional assays unequivocally demonstrate its high affinity and efficacy at the kappa opioid receptor with significantly lower affinity for mu and delta subtypes. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this and similar compounds in drug discovery and development.
References
The Pharmacology of PD 117519: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: A2A Adenosine Receptor Signaling
Activation of the A2A adenosine receptor by an agonist like PD 117519 initiates a well-defined signaling cascade. The receptor is primarily coupled to the Gs alpha subunit of a heterotrimeric G protein. Upon agonist binding, the Gs alpha subunit is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately culminating in a physiological response.
In Vivo Pharmacology: Cardiovascular Effects
This compound has demonstrated significant cardiovascular effects in in vivo animal models, consistent with its agonism at the A2A adenosine receptor. The primary observed effects are related to its potent antihypertensive activity.
| Parameter | Effect | Animal Model |
| Blood Pressure | Decrease | Dog |
| Heart Rate | Increase | Dog |
Note: Specific quantitative data on the magnitude of these effects (e.g., percentage change from baseline) are not consistently reported in publicly available literature.
Experimental Protocols
The characterization of A2A adenosine receptor agonists like this compound typically involves a combination of radioligand binding assays to determine affinity and functional assays to measure potency and efficacy.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound for the A2A receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A2A receptor radioligand, such as [³H]CGS 21680 or [³H]ZM 241385.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM CGS 21680).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Total Binding: In separate wells, combine the membrane preparation and the radioligand without the test compound.
-
Non-specific Binding: In another set of wells, combine the membrane preparation, the radioligand, and the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a measure of its functional potency (EC50).
Materials:
-
Cells: Whole cells expressing the A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
Stimulation Buffer: A physiological buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a PDE inhibitor.
-
Agonist Stimulation: Add varying concentrations of the test compound (this compound) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
Conclusion
This compound is a selective A2A adenosine receptor agonist with demonstrated antihypertensive effects in preclinical models. Its mechanism of action is centered on the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway. While detailed in vitro quantitative data on its binding affinity and functional potency are not widely published, the established in vivo cardiovascular profile underscores its activity at the A2A receptor. The experimental protocols outlined in this guide provide a framework for the pharmacological characterization of this and similar A2A receptor agonists. Further research to fully elucidate the quantitative pharmacology of this compound would be valuable for a more complete understanding of its therapeutic potential.
Technical Guide: Kappa-Opioid Receptor Pharmacology
Subject: An In-Depth Technical Guide on the Kappa-Opioid Receptor for Researchers, Scientists, and Drug Development Professionals.
Notice of Clarification: The initial request specified a focus on the compound PD 117519 as a kappa-opioid receptor (KOR) ligand. However, a comprehensive review of the scientific literature indicates that this compound is characterized as an N6-substituted adenosine receptor agonist. There is no available data in published literature to suggest that this compound has significant affinity or selectivity for kappa-opioid receptors. In fact, studies on similar N6-substituted adenosine derivatives have shown a lack of interaction with opioid binding sites.
Therefore, this guide will provide a comprehensive overview of the kappa-opioid receptor, its pharmacology, signaling pathways, and the methodologies used to study it, in line with the core requirements of the original request. The data presented will feature well-established, selective KOR ligands as examples.
Introduction to the Kappa-Opioid Receptor (KOR)
The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that, along with the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), constitutes one of the three major opioid receptor types. Widely expressed in the central and peripheral nervous systems, KORs are key modulators of pain, mood, reward, and stress responses. Activation of KORs is known to produce analgesia but can also be associated with adverse effects such as dysphoria, sedation, and aversion, which has limited the therapeutic development of KOR agonists. Consequently, research is focused on developing biased agonists that selectively activate desired signaling pathways (e.g., for analgesia) while avoiding those that lead to adverse effects.
Quantitative Pharmacology of Selective KOR Ligands
The binding affinity of a ligand for a receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Selectivity is determined by comparing the Kᵢ value at the target receptor (KOR) to the Kᵢ values at other receptors (e.g., MOR and DOR).
The following table summarizes the binding affinities for several well-characterized and selective KOR ligands.
| Ligand | Type | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| U-50,488 | Agonist | ~1.5 | ~400 | >1000 | ~267-fold | >667-fold |
| U-69,593 | Agonist | ~0.9 | ~1500 | >1000 | ~1667-fold | >1111-fold |
| Salvinorin A | Agonist | ~2.6 | >1000 | >1000 | >385-fold | >385-fold |
| Norbinaltorphimine (nor-BNI) | Antagonist | ~0.1 | ~5 | ~20 | ~50-fold | ~200-fold |
| JDTic | Antagonist | ~0.03 | ~30 | ~100 | ~1000-fold | ~3333-fold |
Note: Kᵢ values can vary between studies depending on the specific experimental conditions, such as the radioligand and tissue preparation used.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a fundamental technique used to determine the binding affinity of a test compound for a specific receptor. The following is a generalized protocol for a competitive binding assay to determine the Kᵢ of a compound at the kappa-opioid receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593 or [³H]diprenorphine.
-
Test Compound: The unlabeled compound for which the affinity is to be determined.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid ligand like naloxone or a selective KOR ligand like U-50,488.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Assay Procedure
-
Preparation: Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
Incubation Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes, a fixed concentration of the radioligand (typically at or below its Kₑ), and assay buffer.
-
Non-specific Binding: Receptor membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer (typically 3-5 times) to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
Visualizations of Key Pathways and Protocols
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR by an agonist initiates several intracellular signaling cascades. The canonical pathway involves coupling to inhibitory G-proteins (Gαi/o), leading to downstream effects that modulate neuronal excitability.
Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor (KOR).
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Kᵢ of a test compound.
Unraveling the Downstream Signaling Cascades of PD 117519: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 117519, also identified as CI-947, is an N6-substituted adenosine receptor agonist. While its broad classification points towards interaction with the family of G-protein coupled adenosine receptors, a detailed public record of its specific downstream signaling pathways remains elusive. This guide synthesizes the established principles of adenosine A2 receptor signaling, the putative primary target of N6-substituted adenosine analogs, to construct a predictive framework for the intracellular cascades activated by this compound. The methodologies and data presented herein are based on well-characterized adenosine receptor agonists and provide a foundational template for the experimental investigation of this compound.
Adenosine receptors are critical regulators of a myriad of physiological processes and are divided into four subtypes: A1, A2A, A2B, and A3. The A2A and A2B receptors are primarily coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The A2B receptor can also couple to the Gq G-protein, activating the phospholipase C (PLC) pathway. Activation of these pathways can subsequently modulate the mitogen-activated protein kinase (MAPK) cascade, influencing cell proliferation, differentiation, and survival.
This technical guide will provide an in-depth overview of these core signaling pathways, present quantitative data from analogous compounds in structured tables for comparative analysis, detail key experimental protocols for investigating these pathways, and include mandatory visualizations of the signaling cascades and experimental workflows using the DOT language for clarity.
Core Signaling Pathways of A2 Adenosine Receptor Agonists
The downstream signaling effects of an A2 adenosine receptor agonist such as this compound are anticipated to primarily diverge into two main pathways following receptor binding: the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C/IP3-DAG pathway. These initial signaling events can then converge on the MAPK/ERK cascade.
Gs/Adenylyl Cyclase/cAMP Signaling Pathway
Upon agonist binding, the A2A and A2B adenosine receptors undergo a conformational change, facilitating the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme, stimulating the conversion of ATP to cAMP. This elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating diverse cellular functions.
Gq/Phospholipase C/IP3-DAG Signaling Pathway
The A2B adenosine receptor subtype has been shown to also couple to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates its downstream targets.
MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, can be activated downstream of both Gs and Gq coupled receptors. This activation can occur through various mechanisms, including PKA- and PKC-mediated phosphorylation of upstream components of the MAPK cascade, such as Raf, MEK, and ultimately ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression by phosphorylating transcription factors.
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of A2A Adenosine Receptor Agonists
| Compound | Receptor Subtype | Ki (nM) | Species | Cell Line/Tissue |
| NECA | A2A | 14 | Human | HEK293 |
| CGS-21680 | A2A | 27 | Human | HEK293 |
| Adenosine | A2A | 200 | Human | HEK293 |
Table 2: Functional Potency (EC50) for cAMP Accumulation
| Compound | EC50 (nM) | Species | Cell Line |
| NECA | 10 | Human | HEK293 |
| CGS-21680 | 30 | Human | HEK293 |
| Adenosine | 500 | Human | HEK293 |
Table 3: MAPK/ERK Activation
| Compound | Fold Increase in p-ERK | Time Point | Species | Cell Line |
| NECA | 3.5 | 15 min | Human | CHO-A2A |
| CGS-21680 | 2.8 | 15 min | Human | CHO-A2A |
Key Experimental Protocols
To elucidate the downstream signaling pathways of this compound, a series of well-established in vitro cellular assays are required. The following protocols provide a detailed methodology for assessing the activation of the core signaling pathways.
Experimental Workflow
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cAMP produced in response to A2 receptor activation.
Materials:
-
HEK293 cells stably expressing the human A2A or A2B adenosine receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phosphate-Buffered Saline (PBS).
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound stock solution.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Pre-incubation: Aspirate the medium and add 50 µL of stimulation buffer to each well. Incubate for 30 minutes at 37°C.
-
Treatment: Add 50 µL of stimulation buffer containing varying concentrations of this compound (or controls) to the respective wells. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Phospholipase C Activation Assay (IP1 Accumulation)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of PLC activation.
Materials:
-
CHO cells stably expressing the human A2B adenosine receptor.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (e.g., 50 mM) to inhibit the degradation of IP1.
-
This compound stock solution.
-
A known PLC activator (e.g., carbachol for muscarinic receptor-expressing cells) as a positive control.
-
IP-One HTRF assay kit or similar.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Treatment: Aspirate the culture medium and add 50 µL of stimulation buffer containing varying concentrations of this compound.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Detection: Add the HTRF reagents for IP1 detection according to the manufacturer's instructions and measure the signal.
Western Blot for ERK Phosphorylation
This method detects the phosphorylation of ERK1/2 as a marker for MAPK pathway activation.
Materials:
-
Cells expressing the target adenosine receptor.
-
Serum-free medium.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, starve the cells in serum-free medium for 12-24 hours. Treat the cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
Conclusion
While direct experimental evidence for the downstream signaling of this compound is currently limited in publicly accessible literature, its identity as an N6-substituted adenosine analog strongly suggests activity at A2 adenosine receptors. The signaling pathways detailed in this guide—Gs/cAMP, Gq/PLC, and MAPK/ERK—represent the most probable intracellular cascades initiated by this compound. The provided experimental protocols offer a robust framework for researchers to systematically investigate and characterize the precise molecular mechanisms of action of this compound. The quantitative data from analogous compounds serve as a valuable reference for interpreting experimental outcomes. Future studies employing these methodologies are essential to fully elucidate the signaling profile of this compound and to understand its potential therapeutic applications.
In Vivo Effects of PD 117519 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of PD 117519 administration, with a focus on its cardiovascular impact and the underlying molecular mechanisms. This compound, also known as CI-947, is a potent A2A adenosine receptor agonist that has demonstrated significant oral antihypertensive activity in preclinical studies.[1] This document summarizes key quantitative data, details experimental protocols from pivotal in vivo studies, and visualizes the core signaling pathways and experimental workflows.
Core Findings and Quantitative Data
In vivo studies in male beagle dogs have been instrumental in characterizing the pharmacological and toxicological profile of this compound. Oral administration of this A2A adenosine agonist leads to pronounced hemodynamic changes and, at higher doses, can induce acute coronary vascular injury.
Hemodynamic Effects
Oral administration of this compound in beagle dogs at doses of 2 to 10 mg/kg results in significant cardiovascular responses. The peak plasma concentration (Tmax) is observed approximately 4 hours post-administration. Key hemodynamic changes at Tmax include a notable increase in heart rate and a decrease in systolic blood pressure. While the precise quantitative changes are not publicly available in detail, the effects are described as "significant."
Table 1: Summary of In Vivo Hemodynamic Effects of this compound in Beagle Dogs
| Parameter | Dosage (Oral) | Observation at Tmax (4 hours post-dosing) | Reference |
| Heart Rate | 2 - 10 mg/kg | Significant Increase | |
| Systolic Blood Pressure | 2 - 10 mg/kg | Significant Decrease |
Toxicological Profile: Coronary Arterial Injury
A critical finding from in vivo studies is the induction of acute coronary arteriopathy at toxic doses of this compound. Histopathological examination of the coronary arteries at 16 and 24 hours post-dosing reveals vascular injury. This adverse effect is a key consideration in the preclinical safety assessment of A2A adenosine agonists. Spontaneous arteritis can occur in beagle dogs, and it is crucial to distinguish this from drug-induced vasculitis.[2][3] The lesions induced by some vasodilating drugs are often found in the extramural atrial branch of the right coronary artery.[2][3]
Table 2: Summary of In Vivo Toxicological Findings of this compound in Beagle Dogs
| Finding | Dosage (Oral) | Time Point of Observation | Pathological Features | Reference |
| Acute Coronary Arteriopathy | Toxic Doses | 16 and 24 hours post-dosing | Characterized by adventitial mononuclear cell infiltrates, mural necrosis, and inflammatory cell infiltration in mural and subendothelial regions, leading to fibrosis.[4] | [1] |
Signaling Pathways
The pharmacological effects of this compound are mediated through the activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). In vascular smooth muscle cells, the activation of this receptor initiates a signaling cascade that ultimately leads to vasodilation.
Caption: A2A Adenosine Receptor Signaling Pathway in Vascular Smooth Muscle.
The binding of this compound to the A2A receptor activates the associated Gs protein. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and opens ATP-sensitive potassium (KATP) channels in the cell membrane.[5][6] The subsequent efflux of potassium ions causes hyperpolarization of the vascular smooth muscle cell, leading to relaxation and vasodilation.[6]
Experimental Protocols
The in vivo effects of this compound were primarily investigated in beagle dogs, a common non-rodent species for cardiovascular safety assessment.[7] The following sections outline the probable methodologies employed in these studies, based on standard practices in preclinical toxicology.
Animal Model and Husbandry
-
Species: Beagle dogs, male.
-
Housing: Housed in conditions compliant with animal welfare regulations, with appropriate acclimation periods before the study.
-
Diet: Standard laboratory dog chow and water provided ad libitum, except for fasting before oral administration.
Drug Administration
-
Formulation: this compound formulated for oral administration.
-
Dosing: Administered via oral gavage at doses ranging from 2 to 10 mg/kg. A vehicle control group would be included.
-
Fasting: Animals are typically fasted overnight before dosing to ensure consistent absorption.
Cardiovascular Monitoring
-
Telemetry: Continuous monitoring of hemodynamic parameters (heart rate, blood pressure, and ECG) is often performed using surgically implanted telemetry devices.[8][9][10] This allows for data collection from conscious, unrestrained animals, minimizing stress-related artifacts.[10][11]
-
Data Acquisition: Data is collected at baseline (pre-dose) and at multiple time points post-dose, with a focus on the expected Tmax (around 4 hours).
Assessment of Coronary Arterial Injury
-
Necropsy: Animals are euthanized at specified time points (e.g., 16 and 24 hours post-dose) for pathological evaluation.
-
Histopathology: The heart and coronary arteries are collected, fixed in formalin, and processed for histological examination. Multiple sections of the coronary arteries are evaluated microscopically by a veterinary pathologist. The evaluation focuses on identifying signs of inflammation, necrosis, and fibrosis.[2][4][12]
Experimental Workflow
The workflow for a preclinical in vivo study of a cardiovascular drug like this compound involves a series of sequential steps from initial planning to final data analysis and reporting.
Caption: General Experimental Workflow for In Vivo Cardiovascular Assessment.
References
- 1. Acute drug-induced vascular injury in beagle dogs: pathology and correlating genomic expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histopathology of Incidental Findings in Beagles Used in Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histopathology of Incidental Findings in Beagles Used in Toxicity Studies [jstage.jst.go.jp]
- 4. Idiopathic extramural coronary arteritis in beagle and mongrel dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dog as a Second Species for Toxicology Testing Provides Value to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Endothelin antagonist-induced coronary and systemic arteritis in the beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Kappa-Opioid Receptor Binding Affinity of U-69,593
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a critical role in modulating pain, mood, addiction, and various other physiological processes.[1] Its endogenous ligands are dynorphins. The development of selective KOR agonists and antagonists is a significant area of research for therapeutic applications. U-69,593 is a potent and highly selective agonist for the KOR and is widely used as a reference compound in pharmacological studies.[2][3] This guide provides a comprehensive overview of the binding affinity of U-69,593 for the KOR, detailed experimental protocols for its characterization, and a description of the downstream signaling pathways.
Quantitative Binding Affinity of U-69,593 for the Kappa-Opioid Receptor
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. It is typically quantified by the inhibition constant (Kᵢ), the 50% inhibitory concentration (IC₅₀), or the equilibrium dissociation constant (Kₑ). A lower value for these constants indicates a higher binding affinity.
The table below summarizes the in vitro binding affinity and functional potency of U-69,593 for the human kappa-opioid receptor (hKOR), often determined in Chinese Hamster Ovary (CHO) cells stably expressing the receptor.
| Compound | Radioligand | Cell Line | Assay Type | Kᵢ (nM) | pEC₅₀ | Reference |
| U-69,593 | [³H]U-69,593 | CHO-hKOR | Competition Binding | ~1.18 - 18 | - | [2][4][5] |
| U-69,593 | - | CHO-hKOR | BRET (G protein) | - | 8.52 | [6] |
| U-69,593 | - | CHO-hKOR | BRET (β-Arrestin 2) | - | 6.72 | [6] |
Note: Kᵢ and pEC₅₀ values can vary depending on the specific experimental conditions and cell system used.
Experimental Protocols
The determination of a compound's binding affinity for the KOR is typically achieved through competitive radioligand binding assays. Functional activity, such as G-protein activation, is often measured using [³⁵S]GTPγS binding assays or Bioluminescence Resonance Energy Transfer (BRET) assays.
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.[7]
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[7]
-
Test Compound: Unlabeled KOR ligand of interest (e.g., U-69,593).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Non-specific Binding Control: 10 µM unlabeled U-69,593 or another suitable unlabeled ligand in excess.[2]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[8]
-
Scintillation Counter: For measuring radioactivity.[8]
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:
-
Incubation: Incubate the plate for 60 minutes at 25°C.[2]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold assay buffer.[8]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
Experimental workflow for a competitive radioligand binding assay.
This functional assay measures the activation of G proteins by an agonist.
Objective: To determine the functional agonistic activity (EC₅₀ and Eₘₐₓ) of a test compound.
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the test compound, and GDP.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[2]
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.[2]
-
Incubation: Incubate the plate at room temperature for 2 hours.[2]
-
Termination and Measurement: Terminate the reaction by rapid filtration and measure the bound radioactivity by scintillation counting.[2]
Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding against the logarithm of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
Signaling Pathways
Activation of the KOR by an agonist like U-69,593 initiates a cascade of intracellular signaling events. KORs are canonically coupled to inhibitory G-proteins (Gαi/o).[1][10] There is also a β-arrestin-dependent signaling pathway.[11][12]
This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[12]
-
G-protein Activation: Agonist binding to the KOR induces a conformational change, leading to the activation of the associated Gαi/o protein.[10]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10][11]
Canonical G-protein dependent signaling pathway of the KOR.
This pathway is often associated with the adverse effects of KOR agonists, such as dysphoria and sedation.[12]
-
Receptor Phosphorylation: Following agonist binding and G-protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR.[6]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a scaffold for the recruitment of β-arrestin proteins (typically β-arrestin 2).[6][11]
-
Downstream Signaling: β-arrestin recruitment can lead to receptor internalization and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[10][13]
β-Arrestin dependent signaling pathway of the KOR.
Conclusion
U-69,593 is a valuable pharmacological tool for studying the kappa-opioid receptor due to its high affinity and selectivity. The experimental protocols outlined in this guide provide a framework for characterizing the binding and functional properties of novel KOR ligands. A thorough understanding of both the G-protein and β-arrestin signaling pathways is crucial for the development of new therapeutics that can selectively engage desired pathways to maximize efficacy and minimize adverse effects.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U69593 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kappa opioid receptors internalization is protective against oxygen-glucose deprivation through β-arrestin activation and Akt-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kappa Opioid Receptor Agonists: PD 117519 vs. U-50488
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of the kappa opioid receptor (KOR) agonist activities of PD 117519 and the well-characterized selective KOR agonist, U-50488. This document is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and the development of novel therapeutics targeting the kappa opioid system.
Introduction
The kappa opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key modulator of pain, mood, and addiction.[1] Agonists of the KOR have shown promise as non-addictive analgesics, in contrast to mu opioid receptor (MOR) agonists which are associated with a high potential for abuse and respiratory depression. U-50488 is a highly selective KOR agonist that has been instrumental in elucidating the physiological roles of this receptor.[2][3] While extensive data is available for U-50488, quantitative pharmacological data for this compound is less prevalent in the public domain. This guide summarizes the available data for both compounds, with a focus on their receptor binding affinity and functional activity at the kappa opioid receptor. Due to the limited availability of specific quantitative data for this compound, information on the closely related compound PD 117302 is included where relevant to provide a broader context.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional activity of U-50488 and related compounds at the kappa opioid receptor.
Table 1: Kappa Opioid Receptor Binding Affinity
| Compound | Radioligand | Kᵢ (nM) | Receptor Source | Reference |
| U-50488 | [³H]Ethylketocyclazocine | 114 | Not Specified | [4] |
| U-50488 | Not Specified | 12 | Rat Brain | [5] |
| PD 117302 | [³H]Bremazocine | - | Guinea-pig cortical membranes | [6] |
Note: Specific Kᵢ values for this compound were not found in the reviewed literature. PD 117302 is a structurally related, selective kappa-opioid agonist.[7]
Table 2: Kappa Opioid Receptor Functional Activity
| Compound | Assay Type | EC₅₀ (nM) | Efficacy | Cell Line | Reference |
| U-50488H | Antagonism of Electrically Evoked Contractions | - | Full Agonist | Guinea Pig Ileum | [4] |
| U-50488 | [³⁵S]GTPγS Binding | - | Full Agonist | CHO-hKOR | [8] |
Note: Specific EC₅₀ values for this compound in functional assays were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize kappa opioid receptor agonists are provided below. These protocols are generalized from multiple sources and can be adapted for the specific comparison of compounds like this compound and U-50488.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the kappa opioid receptor.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human kappa opioid receptor.
-
Radioligand: A high-affinity KOR ligand such as [³H]-Bremazocine or [³H]-U-69,593.
-
Test Compounds: this compound and U-50488.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled KOR ligand (e.g., naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membranes in the assay buffer.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.[9][10]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as a KOR agonist.
Materials:
-
Receptor Source: Membranes from cells expressing the KOR.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine diphosphate, to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Test Compounds: this compound and U-50488.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Incubate the membranes with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation through Gαi/o proteins.[11]
Objective: To determine the ability of a KOR agonist to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells: Whole cells expressing the KOR.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compounds: this compound and U-50488.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen).
Procedure:
-
Cell Culture: Culture cells expressing the KOR to an appropriate density.
-
Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Plot the inhibition of cAMP production against the log concentration of the agonist to determine IC₅₀ values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway.[2][12]
Objective: To quantify the ability of a KOR agonist to induce β-arrestin recruitment.
Materials:
-
Cells: Engineered cell lines that express the KOR and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, BRET).
-
Test Compounds: this compound and U-50488.
-
Substrate/Reagents: For the specific reporter system used.
Procedure:
-
Cell Plating: Plate the engineered cells in a multi-well plate.
-
Incubation: Add varying concentrations of the test compound to the cells and incubate.
-
Detection: Add the necessary substrate or reagents and measure the reporter signal (e.g., luminescence, fluorescence).
-
Data Analysis: Plot the reporter signal against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the kappa opioid receptor and the workflows of the described experimental protocols.
Caption: Canonical Kappa Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.
Conclusion
For a definitive comparative analysis of the kappa agonist activity of this compound and U-50488, direct experimental evaluation using standardized in vitro assays, such as those detailed in this guide, is necessary. Such studies would provide the crucial quantitative data needed to fully understand the relative potency, efficacy, and potential signaling bias of this compound in comparison to the benchmark compound, U-50488. This information is vital for advancing our understanding of kappa opioid receptor pharmacology and for the development of novel therapeutics with improved safety and efficacy profiles.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of PD 117302, a selective kappa-opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
In-depth Technical Guide: CNS Effects of PD 117519 in Rodent Models
Notice: Despite a comprehensive search of available scientific literature, detailed studies on the central nervous system (CNS) effects of PD 117519 in rodent models are not publicly available. While the compound has been identified as an adenosine receptor agonist, specific data regarding its behavioral, neurochemical, and signaling effects within the rodent CNS are conspicuously absent from the accessible research landscape.
This guide, therefore, serves to outline the known information about this compound and to highlight the significant gaps in the current understanding of its neuropharmacological profile. The absence of primary research data precludes the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as originally intended.
Overview of this compound
This compound is characterized as an adenosine receptor agonist. Research indicates its selectivity for the A2A subtype over the A1 subtype in rat brain membranes. This selectivity is a crucial piece of information, as A2A adenosine receptors are known to be densely expressed in the basal ganglia, particularly in the striatum, and play a significant role in modulating dopaminergic neurotransmission. This localization suggests that this compound could potentially influence motor function, motivation, and reward pathways.
Known Pharmacological Data
The most specific quantitative data available pertains to its receptor binding affinity.
Table 1: Receptor Binding Affinity of this compound in Rat Brain Membranes
| Receptor Subtype | IC50 (µM) |
| Adenosine A2A | 30 |
| Adenosine A1 | 810 |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.
Beyond this, a singular study in a non-rodent model (beagle dogs) has reported cardiovascular effects, noting that administration of this compound at doses of 2 or 10 mg/kg resulted in an increased heart rate and decreased systolic blood pressure. While this provides some insight into its systemic effects, it does not directly inform on its actions within the central nervous system of rodents.
Postulated CNS Effects and Research Gaps
Given its profile as an A2A adenosine receptor agonist, we can speculate on the potential CNS effects of this compound in rodent models based on the known functions of this receptor. However, it is critical to emphasize that the following are hypotheses that require experimental validation.
Potential Areas of Investigation:
-
Motor Function: A2A receptor antagonists are known to have anti-parkinsonian effects. Conversely, an agonist like this compound might be expected to induce motor-suppressing effects, such as catalepsy or reduced locomotor activity.
-
Neurochemical Interactions: A2A receptors form heterodimers with dopamine D2 receptors, and their activation can antagonize D2 receptor signaling. Studies could investigate the impact of this compound on dopamine release and metabolism in the striatum.
-
Behavioral Models: The effects of this compound could be explored in various rodent behavioral paradigms, including models of anxiety, depression, and addiction, given the role of adenosine in these processes.
The lack of published research in these areas represents a significant gap in our understanding of this compound's potential as a pharmacological tool or therapeutic agent for CNS disorders.
Experimental Protocols: A Template for Future Research
In the absence of specific protocols for this compound, this section provides a generalized framework for how such studies could be designed.
4.1 Rodent Model for Locomotor Activity Assessment
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10, 20 mg/kg). A vehicle control group would receive an equivalent volume of the vehicle.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle.
-
Immediately place the mice in the center of the open-field arenas.
-
Record locomotor activity for a predefined period (e.g., 60 minutes).
-
-
Data Analysis: Total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena would be analyzed using appropriate statistical methods (e.g., ANOVA).
Workflow Diagram for a Hypothetical Locomotor Activity Study
Caption: Hypothetical workflow for a rodent locomotor activity study.
Signaling Pathways: A Putative Mechanism of Action
Activation of the A2A adenosine receptor by an agonist like this compound is expected to initiate a canonical G-protein coupled receptor (GPCR) signaling cascade.
Diagram of the Postulated A2A Receptor Signaling Pathway
Caption: Postulated A2A receptor signaling cascade upon agonist binding.
Conclusion
The current body of scientific literature does not provide sufficient data to construct a comprehensive technical guide on the CNS effects of this compound in rodent models. While its identity as an A2A adenosine receptor agonist allows for informed speculation about its potential neuropharmacological properties, a significant need for primary research exists. Future studies are required to elucidate its behavioral and neurochemical effects, thereby enabling a more complete understanding of this compound's profile and its potential utility in neuroscience research.
PD 117519 and its Role in Analgesia Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 117519, also known as CI-947, is a potent and selective agonist for the A2A adenosine receptor. While initially investigated for its cardiovascular effects, particularly its antihypertensive properties, the role of A2A adenosine receptor agonists in modulating pain pathways has garnered significant interest in analgesia research. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential application in the study of pain, supported by data from related A2A agonists and detailed experimental protocols.
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in various physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, has been identified as a key player in the modulation of inflammation and neuronal signaling, making it a promising target for the development of novel analgesic agents. Activation of A2A receptors has been shown to produce antinociceptive effects in models of inflammatory and neuropathic pain.[1][2]
Core Compound: this compound (CI-947)
This compound is characterized as a selective A2A adenosine receptor agonist. Its primary documented effects are centered on the cardiovascular system, where it induces vasodilation, leading to a decrease in blood pressure and an increase in heart rate. However, the well-established role of A2A receptor activation in pain and inflammation suggests a therapeutic potential for this compound in analgesia.
Quantitative Data
Table 1: Cardiovascular Effects of this compound in Beagle Dogs
| Parameter | Dosage (mg/kg, oral) | Observation |
| Mean Heart Rate | 2 - 10 | Significant increase |
| Mean Systolic Blood Pressure | 2 - 10 | Significant decrease |
Data compiled from studies on the cardiovascular effects of this compound.
Table 2: Representative Antinociceptive Efficacy of Selective A2A Adenosine Receptor Agonists in Rodent Models
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose Range | Observed Effect |
| CGS 21680 | Rat (CCI Model) | Neuropathic | Intrathecal | 10-100 ng | Reversal of mechanical allodynia and thermal hyperalgesia[1] |
| ATL313 | Rat (CCI Model) | Neuropathic | Intrathecal | 10-100 ng | Long-duration reversal of mechanical allodynia and thermal hyperalgesia[1] |
| PDRN | Rat (SNI Model) | Neuropathic | Intramuscular | 8 mg/kg | Alleviation of thermal hyperalgesia and improved motor function[3] |
CCI: Chronic Constriction Injury; SNI: Spared Nerve Injury. This table presents data from representative A2A agonists to provide context for the potential analgesic profile of this compound.
Signaling Pathway
The analgesic and anti-inflammatory effects of A2A receptor agonists are mediated through a well-defined signaling cascade. Upon binding of an agonist like this compound, the A2A receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, including transcription factors and ion channels, ultimately leading to a reduction in pro-inflammatory cytokine release and a decrease in neuronal excitability.[4] In the context of neuropathic pain, A2A receptor activation has been shown to increase the production of the anti-inflammatory cytokine IL-10, which plays a crucial role in suppressing glial cell activation and attenuating pain states.[1]
Caption: A2A Adenosine Receptor Signaling Pathway in Analgesia.
Experimental Protocols
To evaluate the analgesic potential of this compound, standard preclinical pain models can be employed. Below are detailed methodologies for two commonly used assays.
Hot-Plate Test for Thermal Nociception
Objective: To assess the central analgesic activity of a compound by measuring the latency of response to a thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C).
-
Test animals (e.g., male Swiss albino mice, 20-25g).
-
This compound dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
Reference analgesic drug (e.g., Morphine).
-
Vehicle control.
-
Stopwatch.
Procedure:
-
Acclimatize animals to the experimental room for at least 1 hour before testing.
-
Determine the baseline latency for each animal by placing it on the hot plate and starting the stopwatch. The time taken for the animal to exhibit nociceptive responses (e.g., licking of paws, jumping) is recorded as the reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animals with a baseline latency of less than 5 seconds or more than 15 seconds are excluded.
-
Group the selected animals and administer this compound, vehicle, or the reference drug via the desired route (e.g., intraperitoneal, oral).
-
Measure the reaction time on the hot plate at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Formalin Test for Inflammatory Pain
Objective: To evaluate the analgesic effects of a compound in a model of tonic chemical pain that has two distinct phases: an early neurogenic phase and a late inflammatory phase.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats, 200-250g).
-
This compound dissolved in an appropriate vehicle.
-
Reference analgesic drug (e.g., Morphine or a non-steroidal anti-inflammatory drug like Indomethacin).
-
Vehicle control.
-
5% formalin solution.
-
Observation chamber with a mirror to allow for unobstructed observation of the paws.
-
Timer.
Procedure:
-
Acclimatize the rats to the observation chamber for at least 30 minutes before the experiment.
-
Administer this compound, vehicle, or the reference drug at a predetermined time before formalin injection (e.g., 30 minutes for intraperitoneal administration).
-
Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and start the timer.
-
Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (Early/Neurogenic): 0-5 minutes post-formalin injection.
-
Phase 2 (Late/Inflammatory): 15-30 minutes post-formalin injection.
-
-
Compare the licking/biting time in the drug-treated groups to the vehicle-treated group for both phases to determine the analgesic effect.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel compound like this compound for its analgesic properties.
Caption: Preclinical Workflow for Analgesic Drug Evaluation.
Conclusion
This compound, a selective A2A adenosine receptor agonist, holds potential as a valuable research tool and a lead compound for the development of novel analgesics. Although its primary characterization has been in the cardiovascular field, the established role of A2A receptor agonism in mitigating inflammatory and neuropathic pain provides a strong rationale for its investigation in this therapeutic area. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to explore the antinociceptive properties of this compound and similar compounds, contributing to the advancement of non-opioid pain therapies. Further in-vivo studies are warranted to fully elucidate the analgesic profile and therapeutic window of this compound.
References
- 1. Enduring reversal of neuropathic pain by a single intrathecal injection of adenosine 2A receptor agonists: a novel therapy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Agonist, Polydeoxyribonucleotide Treatment Improves Locomotor Function and Thermal Hyperalgesia Following Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
The Development of PD 117519: An Adenosine A₂ Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
PD 117519, also known as CI-947, is a potent and selective agonist for the A₂ adenosine receptor. Developed by Parke-Davis, this N⁶-substituted adenosine derivative has been a valuable pharmacological tool for investigating the physiological roles of A₂ receptor activation. This technical guide provides a comprehensive overview of the development history of this compound, including its pharmacological profile, the general synthetic strategies for related compounds, and the key experimental findings that have defined its activity.
Pharmacological Profile
This compound exhibits significant selectivity for the adenosine A₂ receptor over the A₁ subtype. This selectivity is crucial for its utility in dissecting the specific effects of A₂ receptor signaling.
Quantitative Data
| Parameter | Value | Receptor Subtype | Tissue Source | Reference |
| IC₅₀ | 30 µM | Adenosine A₂ | Rat brain membranes | [1] |
| IC₅₀ | 810 µM | Adenosine A₁ | Rat brain membranes | [1] |
IC₅₀ (Half maximal inhibitory concentration) reflects the concentration of the compound required to displace 50% of a specific radioligand from the receptor.
Cardiovascular Effects
In vivo studies have demonstrated the pronounced cardiovascular effects of this compound, consistent with the known vasodilatory and chronotropic roles of A₂ adenosine receptor activation.
In Vivo Cardiovascular Data (Normotensive Dogs)
| Dose | Effect on Heart Rate | Effect on Systolic Blood Pressure | Reference |
| 2 mg/kg | Increase | Decrease | [1] |
| 10 mg/kg | Increase | Decrease | [1] |
Signaling Pathway
The A₂ adenosine receptor, a G-protein coupled receptor (GPCR), primarily signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
Adenosine Receptor Binding Assay (General Protocol)
This competitive binding assay quantifies the affinity of a test compound for adenosine receptors.
Workflow:
References
Methodological & Application
Application Notes and Protocols for the Kappa-Opioid Receptor Agonist U-50488H in Mouse Studies
Disclaimer: No peer-reviewed studies detailing the in vivo dosage and administration of PD 117519 in mouse models were identified. As a result, these application notes and protocols are based on the structurally-related and extensively studied selective kappa-opioid receptor (KOR) agonist, U-50488H. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of KOR agonists in mice.
Introduction
U-50488H is a potent and selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor widely expressed in the central and peripheral nervous systems. Activation of KORs has been implicated in a variety of physiological and behavioral processes, including analgesia, dysphoria, and modulation of reward pathways. These application notes provide an overview of commonly used dosages, experimental protocols, and the primary signaling pathways associated with U-50488H administration in mouse models.
Data Presentation
The following tables summarize quantitative data for U-50488H dosage and administration in various mouse models, compiled from multiple studies.
Table 1: U-50488H Dosages for Analgesia Studies in Mice
| Mouse Strain | Route of Administration | Effective Dose (mg/kg) | Analgesic Assay | Reference |
| NMRI | Subcutaneous (s.c.) | 1.25 - 2.5 (subanalgesic, motor stimulation) | Not specified | [1] |
| NMRI | Subcutaneous (s.c.) | Higher, analgesic doses | Not specified | [1] |
| Swiss | Intraperitoneal (i.p.) | 10 - 20 | Visceral pain model (capsaicin-induced) | [2] |
| Not Specified | Intracranial/Intraspinal | Not specified | Tail flick | [3] |
| C57BL/6J | Not specified | 0.5, 1.0, 2.5, 5, 7.5, 10, 20, 30 | Warm water tail-withdrawal | [4] |
Table 2: U-50488H Dosages for Behavioral Studies in Mice
| Mouse Strain | Route of Administration | Dose (mg/kg) | Behavioral Assay | Observed Effect | Reference |
| C57BL/6J | Subcutaneous (s.c.) | 2 | Intracranial self-stimulation (ICSS) | No effect on BSR thresholds, decreased max rates | [5][6] |
| C57BL/6J | Subcutaneous (s.c.) | 2 | Conditioned Place Aversion (CPA) | Significant aversion | [5][6] |
| Not Specified | Subcutaneous (s.c.) | 0.3, 1, 3 | Conditioned Place Aversion (CPA) | Dose-dependent aversion | [7] |
| California mouse | Intraperitoneal (i.p.) | 2.5 | Conditioned Place Aversion (CPA) | Aversion in females | [8] |
| California mouse | Intraperitoneal (i.p.) | 10 | Conditioned Place Aversion (CPA) | Aversion in males | [8] |
| Not Specified | Not specified | 3 | Locomotor activity | Reduced rearing and grooming | [9] |
| Not Specified | Not specified | 10 | Locomotor activity | Markedly reduced linear locomotion, rearing, and grooming | [9] |
| Not Specified | Intraperitoneal (i.p.) | 5 | Cocaine Place Preference Conditioning | Potentiation when given 60 min prior to cocaine | [10] |
Experimental Protocols
Visceral Pain Assay
This protocol is adapted from a study investigating the antinociceptive effects of U-50488H in a capsaicin-induced visceral pain model in mice.[2]
Materials:
-
U-50488H
-
Saline (vehicle)
-
Capsaicin solution
-
Male Swiss mice (20-25g)
-
Intraperitoneal injection needles and syringes
-
Intracolonic administration setup
Procedure:
-
Divide mice into experimental groups (e.g., Vehicle control, U-50488H 10 mg/kg, U-50488H 20 mg/kg).
-
Administer U-50488H or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time, induce visceral pain by intracolonic administration of capsaicin.
-
Observe and score nociceptive behaviors (e.g., abdominal licking, stretching, contractions) for a defined period.
-
Analyze the data to determine the effect of U-50488H on pain-related behaviors.
Conditioned Place Aversion (CPA)
This protocol describes a typical CPA experiment to assess the aversive properties of U-50488H.[5][6][7][8][10]
Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two larger chambers, separated by a smaller neutral chamber.
Procedure:
-
Pre-conditioning (Day 1): Allow each mouse to freely explore all three chambers for a set time (e.g., 15-30 minutes) to determine baseline preference.
-
Conditioning (Days 2-4):
-
On each conditioning day, perform two sessions separated by several hours.
-
In one session, administer U-50488H (e.g., 2 mg/kg, s.c.) and confine the mouse to one of the larger chambers (the drug-paired chamber) for a set duration (e.g., 30 minutes).[5][6]
-
In the other session, administer vehicle (e.g., saline) and confine the mouse to the opposite chamber (the vehicle-paired chamber) for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Day 5): Place the mouse in the neutral chamber and allow it to freely explore all three chambers for the same duration as the pre-conditioning phase.
-
Analysis: Record the time spent in each chamber. A significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates conditioned place aversion.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling
Activation of the kappa-opioid receptor by an agonist like U-50488H initiates intracellular signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. The G protein pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia, while the β-arrestin pathway has been linked to adverse effects like dysphoria.[11][12][13][14][15]
Caption: KOR Signaling Pathways.
Experimental Workflow for Conditioned Place Aversion
The following diagram illustrates the logical flow of a conditioned place aversion experiment.
Caption: CPA Experimental Workflow.
References
- 1. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. U-50488H, a pure kappa receptor agonist with spinal analgesic loci in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 5. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-dimensional analyses of behavior in mice treated with U-50,488H, a purported kappa (non-mu) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways | MDPI [mdpi.com]
- 12. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 15. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 117519 in in Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 117519 is an agonist of the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation, neurotransmission, and vasodilation. Accurate and reproducible in vitro studies involving this compound necessitate standardized protocols for its dissolution and handling. These application notes provide detailed procedures for the preparation of this compound solutions for use in a variety of in vitro assays, alongside information on its mechanism of action and recommendations for storage.
Data Presentation
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table summarizes the expected solubility of adenosine and its analogs in common laboratory solvents. This information can serve as a valuable guideline for the preparation of stock solutions. It is a common characteristic for compounds of this class to exhibit higher solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and limited solubility in aqueous solutions.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | The recommended solvent for preparing concentrated stock solutions of adenosine analogs and other small molecule inhibitors. |
| Ethanol | Variable | May be suitable for some applications, though solubility is generally lower than in DMSO. |
| Water | Low | Direct dissolution in aqueous buffers is often challenging for concentrated stock solutions. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, direct dissolution for high concentration stocks is typically not feasible. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be confirmed from the supplier's certificate of analysis.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile, low-static environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the equivalent mass in milligrams based on its molecular weight.
-
Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of anhydrous DMSO to the weighed this compound powder.
-
Dissolution:
-
Securely cap the vial and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be employed to aid dissolution; however, avoid excessive heat to prevent potential compound degradation.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice is crucial to minimize freeze-thaw cycles that can lead to compound degradation.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Protocol 2: Preparation of Working Solutions for in Vitro Assays
This protocol describes the dilution of the concentrated DMSO stock solution to the final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium, pre-warmed to the appropriate temperature for your assay.
-
Sterile polypropylene tubes.
Procedure:
-
Thawing the Stock Solution: Thaw the frozen aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: It is highly recommended to perform serial dilutions to avoid precipitation of the compound upon direct dilution into an aqueous solution.
-
Prepare an intermediate dilution of the stock solution in the aqueous buffer or cell culture medium. For example, a 1:100 intermediate dilution of a 10 mM stock will yield a 100 µM solution.
-
Further dilute the intermediate solution to achieve the final desired working concentration for your experiment.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. A vehicle control containing the same final concentration of DMSO should always be included in the experimental design.
-
Fresh Preparation: It is best practice to prepare fresh working solutions for each experiment from the frozen stock to ensure consistency and activity.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Adenosine A2A receptor signaling pathway.
Application Notes and Protocols for Subcutaneous Administration of PD 117519
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 117519 is a potent and selective N6-substituted adenosine receptor agonist, identified as a potential antihypertensive agent.[1] Its chemical structure, featuring both polar (ribose) and non-polar (indan) groups, suggests that its solubility may be limited in simple aqueous vehicles, presenting a challenge for developing formulations suitable for subcutaneous (SC) administration. The subcutaneous route is often preferred for its potential for sustained release, improved bioavailability over oral delivery, and ease of self-administration.[2][3]
These application notes provide a comprehensive guide to selecting an optimal vehicle for the subcutaneous injection of this compound. This document outlines the physicochemical properties of the compound, details protocols for vehicle screening and formulation development, and presents a logical workflow to guide the research process.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. Key parameters for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | N-[(1R)-2,3-dihydro-1H-inden-1-yl]adenosine | ChemicalBook[1] |
| Molecular Formula | C19H21N5O4 | ChemicalBook[1] |
| Molecular Weight | 383.4 g/mol | ChemicalBook[1] |
| Appearance | White to off-white solid | Inferred from typical small molecules |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
| Known Solubility | 10 mM in DMSO | ChemicalBook[1] |
Note: Experimental determination of properties like pKa and LogP is highly recommended for precise formulation design.
Logical Workflow for Vehicle Selection
The process of selecting a suitable vehicle for subcutaneous injection is a multi-step process that begins with understanding the API's properties and ends with a stable, biocompatible formulation. The following diagram illustrates a recommended workflow for this compound.
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles to identify promising candidates for subcutaneous formulation.
Materials:
-
This compound powder
-
Selection of test vehicles (see table below)
-
Vials (e.g., 2 mL glass vials)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV system or UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Prepare Vehicle Matrix: Select a range of vehicles to test. The choice should include aqueous solutions, co-solvents, and lipid-based systems.
-
Saturated Solution Preparation:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial.
-
Add a fixed volume (e.g., 1 mL) of the test vehicle to the vial.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Place the vials on a rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect for undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully pipette a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or mM.
-
Potential Screening Vehicles:
| Vehicle Category | Specific Examples | Rationale |
| Aqueous | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4 | Baseline for aqueous solubility.[4] |
| Co-solvents | 10-40% Propylene Glycol (PG) in water, 10-30% Polyethylene Glycol 400 (PEG 400) in water, 10-20% Ethanol in water | To increase the solubility of compounds with moderate lipophilicity. |
| Non-aqueous | Pure PEG 400, Miglyol® 812 (medium-chain triglycerides) | For highly lipophilic compounds or to achieve sustained release. |
| Complexation Agents | 5-20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | To encapsulate the drug molecule and enhance aqueous solubility. |
Protocol 2: Formulation Preparation and Preliminary Stability Assessment
Objective: To prepare small-scale formulations using promising vehicles identified in Protocol 1 and assess their short-term stability.
Materials:
-
This compound powder
-
Selected lead vehicles
-
Sterile vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
HPLC-UV system
-
Incubators/stability chambers (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Formulation Preparation:
-
Based on solubility data, calculate the amount of this compound needed to achieve a target concentration (e.g., 80% of saturation) in the selected vehicle.
-
In a sterile vial, combine the vehicle components (e.g., water, co-solvent, buffer salts).
-
Slowly add the this compound powder while stirring until fully dissolved. Gentle warming may be used if it does not degrade the compound.
-
Measure and adjust the pH of the final formulation if necessary. For SC injections, a pH range of 4.5-8.0 is generally well-tolerated.[5]
-
Filter the final solution through a 0.22 µm sterile filter into a clean, sterile vial.
-
-
Stability Study Initiation:
-
Dispense aliquots of the sterile formulation into several vials.
-
Store the vials at different temperature conditions (e.g., 4°C, 25°C, and an accelerated condition of 40°C).
-
Pull samples at initial time point (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 4 weeks).
-
-
Analysis:
-
At each time point, visually inspect the samples for any signs of precipitation, color change, or crystallization.
-
Use a validated, stability-indicating HPLC method to determine the concentration (potency) of this compound and to detect any degradation products.
-
A stable formulation is one that maintains >95% of its initial concentration with no significant increase in degradation products under the tested conditions.
-
Adenosine Receptor Signaling Pathway
This compound acts as an agonist at adenosine receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, typically modulate the activity of adenylyl cyclase, affecting intracellular cyclic AMP (cAMP) levels. The diagram below illustrates a simplified, representative signaling cascade.
Key Formulation Considerations
The optimal vehicle is a balance of multiple factors. The relationship between the drug's properties, the vehicle's characteristics, and the desired therapeutic outcome must be carefully considered.
By following these protocols and considering the outlined principles, researchers can systematically approach the challenge of developing a safe, stable, and effective subcutaneous formulation for this compound, paving the way for further preclinical and clinical evaluation.
References
- 1. This compound | 96392-15-3 [chemicalbook.com]
- 2. Subcutaneous Drug Delivery and Development | Subcutaneous Delivery of Drugs | Oakwood Labs [oakwoodlabs.com]
- 3. Subcutaneous administration - Wikipedia [en.wikipedia.org]
- 4. In Vitro subcutaneous injection formulation screening [pion-inc.com]
- 5. gadconsulting.com [gadconsulting.com]
Application Notes and Protocols for PD 117519 in the Conditioned Place Preference Paradigm
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conditioned place preference (CPP) paradigm is a widely utilized preclinical model in neuroscience and pharmacology to investigate the rewarding or aversive properties of drugs.[1][2][3] This behavioral assay is based on classical conditioning, where the reinforcing effects of a drug are associated with a specific environmental context.[1][3] An animal's preference for the drug-paired environment is interpreted as a measure of the drug's rewarding potential, while avoidance of the drug-paired context, known as conditioned place aversion (CPA), suggests aversive effects.[2]
PD 117519 is a selective agonist for the kappa opioid receptor (KOR). Activation of KORs is often associated with dysphoria, aversion, and a reduction in the rewarding effects of abused drugs, making KOR agonists a subject of interest for their potential therapeutic applications in addiction and other neuropsychiatric disorders.[4][5] The use of this compound in the CPP paradigm can elucidate its motivational properties and its potential to induce place aversion, providing valuable insights into its therapeutic potential and side-effect profile.
These application notes provide a detailed protocol for utilizing this compound in the conditioned place preference paradigm, along with data presentation guidelines and visualizations of the experimental workflow and the underlying signaling pathway.
Data Presentation
Quantitative data from a conditioned place preference experiment with a KOR agonist like this compound should be summarized to clearly present the drug's effect on place preference. Below is a sample table illustrating how to present such data, based on typical results observed with KOR agonists which often induce conditioned place aversion.
Table 1: Hypothetical Conditioned Place Aversion Data for this compound in Mice
| Treatment Group | Dose (mg/kg) | n | Pre-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Vehicle | - | 10 | 445 ± 25 | 450 ± 28 | 5 ± 10 |
| This compound | 0.5 | 10 | 452 ± 30 | 350 ± 35 | -102 ± 15 |
| This compound | 1.0 | 10 | 448 ± 28 | 280 ± 32 | -168 ± 20 |
| This compound | 2.0 | 10 | 455 ± 22 | 210 ± 25 | -245 ± 28 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Preference Score = Post-Test Time - Pre-Test Time in the drug-paired chamber. A negative preference score indicates aversion.
Experimental Protocols
This section details a standard protocol for a conditioned place preference experiment to assess the aversive effects of this compound. This protocol is based on established CPP methodologies.[1][3][6]
1. Animals:
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Mice should be group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for 3-5 days to minimize stress.
2. Apparatus:
-
A three-chamber conditioned place preference apparatus is typically used.[2] The two large outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber should be neutral.
-
Automated tracking software should be used to record the animal's position and time spent in each chamber.
3. Experimental Procedure: The CPP procedure consists of three phases:
-
Phase 1: Habituation and Pre-Test (Day 1):
-
Place each mouse in the central chamber of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two large chambers. This initial preference test (pre-test) establishes any baseline bias for a particular chamber.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
-
Phase 2: Conditioning (Days 2-9): This phase typically lasts for 8 days, with one session per day. A biased design is often used for aversion studies, where the drug is paired with the initially preferred chamber.
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (subcutaneous or intraperitoneal injection) at the desired dose.
-
Immediately confine the mouse to its initially preferred chamber for 30 minutes.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle solution using the same route and volume as the drug injection.
-
Immediately confine the mouse to its initially non-preferred chamber for 30 minutes.
-
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Phase 3: Post-Test (Day 10):
-
Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, similar to the pre-test.
-
Record the time spent in each of the large chambers.
-
4. Data Analysis:
-
The primary measure is the change in time spent in the drug-paired chamber from the pre-test to the post-test.
-
A preference score is calculated for each animal (Time in drug-paired chamber during post-test – Time in drug-paired chamber during pre-test).
-
Statistical analysis, such as a one-way ANOVA followed by post-hoc tests, can be used to compare the preference scores between the different dose groups and the vehicle control group. A significant negative preference score indicates conditioned place aversion.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the conditioned place preference experiment.
Caption: Conditioned Place Preference Experimental Workflow.
Signaling Pathway
Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The diagram below provides a simplified overview of the canonical KOR signaling pathway.
Caption: Kappa Opioid Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 4. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
Application Notes and Protocols for Electrophysiological Recordings of Kappa Opioid Receptor Agonist Effects
Audience: Researchers, scientists, and drug development professionals.
Note on Compound PD 117519: Initial searches for "this compound" in the context of kappa opioid receptor agonism revealed conflicting information. Publicly available chemical databases primarily identify this compound as an adenosine receptor agonist.[1][2] In contrast, research literature details the electrophysiological effects of a structurally related series of compounds, such as PD 129290, which are confirmed kappa opioid receptor agonists. To provide a relevant and accurate protocol, this document will focus on the well-characterized selective kappa opioid receptor agonist, U-69,593 , as a representative compound for electrophysiological studies. The principles and methods described herein are broadly applicable to other selective kappa opioid agonists.
Introduction
The kappa opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic transmission. Activation of KORs is associated with analgesia, but also with dysphoria and other centrally-mediated side effects. Understanding the precise electrophysiological effects of KOR agonists is therefore critical for the development of novel therapeutics with improved side-effect profiles. This document provides a detailed protocol for the electrophysiological characterization of selective KOR agonists, using U-69,593 as a primary example.
Mechanism of Action
Activation of the kappa opioid receptor by an agonist like U-69,593 initiates a signaling cascade that typically leads to neuronal inhibition.[3] The primary mechanisms include:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: Upon agonist binding, the Gαi/o subunit of the associated G-protein dissociates and the Gβγ subunits directly bind to and activate GIRK channels.[4][5] This leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): KOR activation also leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels. This reduces calcium influx into the presynaptic terminal, thereby decreasing the release of neurotransmitters.[3]
The net effect of these actions is a reduction in neuronal firing rate and a dampening of synaptic transmission.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the electrophysiological effects of the selective kappa opioid agonist U-69,593 and the related compound PD 129290.
| Compound | Preparation | Effect | Concentration | Reference |
| U-69,593 | Rat Nucleus of the Tractus Solitarius (NTS) Neurons | Hyperpolarization | 10 µM | [6] |
| Rat NTS Neurons | Decrease in evoked EPSP amplitude | 10-20 µM | [6] | |
| Rat Ventral Striatum | Decrease in amphetamine-evoked dopamine and glutamate levels | 0.32 mg/kg s.c. | [4] | |
| PD 129290 | Rat Isolated Cardiac Myocytes | ~50% reduction in transient sodium current | 20 µM |
Note: Data for PD 129290 is on cardiac myocytes and may not directly translate to neuronal effects.
Experimental Protocols
Preparation of Solutions
Artificial Cerebrospinal Fluid (aCSF) for Brain Slice Preparation and Recording:
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 3 |
| KH₂PO₄ | 1.25 |
| MgSO₄ | 1.3 |
| CaCl₂ | 2.5 |
| NaHCO₃ | 26 |
| D-Glucose | 10 |
Instructions: Prepare a 10x stock solution without NaHCO₃ and glucose and store at 4°C. On the day of the experiment, dilute the stock to 1x and add fresh NaHCO₃ and glucose. The solution should be continuously bubbled with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.
Intracellular Solution for Whole-Cell Patch-Clamp:
| Component | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| Phosphocreatine | 10 |
Instructions: Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm. Aliquot and store at -20°C. Thaw and filter before use.
Drug Solutions:
-
U-69,593: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, carbogenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus, ventral tegmental area).
-
Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature until recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
Electrophysiological Recording Protocols
Current-Clamp Recordings (to assess neuronal excitability):
-
Record the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA in 20 pA increments, 500 ms duration) to elicit action potentials.
-
Bath apply the KOR agonist (e.g., 10 µM U-69,593) and repeat the current injection protocol.
-
Analyze changes in RMP, input resistance, action potential threshold, firing frequency, and action potential waveform.
Voltage-Clamp Recordings (to isolate specific currents):
-
To measure GIRK currents:
-
Hold the neuron at a potential of -60 mV.
-
Apply a voltage ramp from -120 mV to -40 mV.
-
Bath apply the KOR agonist. The agonist-induced outward current is the GIRK current.
-
Confirm the current is carried by potassium by observing its reversal potential near the calculated Nernst potential for potassium.
-
-
To measure effects on synaptic transmission:
-
Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Use a stimulating electrode to evoke synaptic currents in afferent pathways.
-
Record baseline synaptic currents.
-
Bath apply the KOR agonist and observe changes in the amplitude and frequency of evoked and spontaneous synaptic currents. A decrease in amplitude of evoked currents with no change in the response to exogenously applied neurotransmitter suggests a presynaptic site of action.
-
Experimental Workflow Diagram
Expected Results
Application of a selective KOR agonist like U-69,593 is expected to produce the following electrophysiological effects in neurons:
-
In current-clamp: A hyperpolarization of the resting membrane potential and a decrease in the number of action potentials fired in response to depolarizing current injections.
-
In voltage-clamp:
-
An outward current at potentials negative to the potassium reversal potential, consistent with the activation of GIRK channels.
-
A reduction in the amplitude of evoked excitatory and/or inhibitory postsynaptic currents, indicating a presynaptic inhibition of neurotransmitter release.
-
A decrease in the frequency of spontaneous and miniature postsynaptic currents, further supporting a presynaptic mechanism.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No drug effect observed | Drug degradation | Prepare fresh drug solutions. |
| Low receptor expression in the recorded cell type | Target brain regions and cell types known to express KORs. | |
| Blocked perfusion line | Check for bubbles or clogs in the perfusion system. | |
| Unstable recording after drug application | High drug concentration causing cell death | Perform a dose-response curve to find the optimal concentration. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (<0.1%). | |
| Irreversible drug effect | High-affinity binding of the drug | Allow for a longer washout period. |
| Receptor desensitization or internalization | Be mindful of the duration of drug application. |
References
- 1. This compound | 96392-15-3 [chemicalbook.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kappa-opioid agonist, U-69593, decreases acute amphetamine-evoked behaviors and calcium-dependent dialysate levels of dopamine and glutamate in the ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mlabsciences.com [mlabsciences.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Assays Using PD 117519 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Kappa Opioid Receptor Signaling
PD 117519 exerts its effects by binding to and activating kappa opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of KORs initiates downstream signaling cascades that can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.
-
G-protein Signaling Pathway: Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
-
β-arrestin Signaling Pathway: Following activation, the KOR can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
Locomotor Activity Test
The locomotor activity test is used to assess spontaneous motor activity in an open field. It can be used to evaluate the stimulant or depressant effects of a compound.
Materials:
-
Open field apparatus (e.g., a square arena, typically 40 x 40 cm, with walls high enough to prevent escape)
-
Automated activity monitoring system with infrared beams or video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline, distilled water, or a specific solvent used for this compound)
-
Syringes and needles for administration (appropriate for the chosen route, e.g., intraperitoneal - IP)
-
Animal scale
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Animal Acclimation: House rats in the testing facility for at least one week before the experiment to acclimate to the environment. On the day of testing, bring the rats to the testing room at least 60 minutes before the start of the experiment to acclimate to the room conditions.
-
Apparatus Preparation: Clean the open field arena thoroughly with disinfectant before placing each animal to eliminate olfactory cues from previous subjects.
-
Drug Administration:
-
Weigh each rat to determine the correct dose of this compound or vehicle.
-
Administer the assigned treatment (e.g., vehicle, or different doses of this compound) via the chosen route (e.g., IP injection). A typical dosing volume for rats is 1 mL/kg.
-
-
Data Collection:
-
Immediately after administration, or after a specified pre-treatment time, place the rat in the center of the open field arena.
-
Start the automated recording system.
-
Record locomotor activity for a predetermined duration (e.g., 30-60 minutes).
-
Key parameters to measure include:
-
Horizontal Activity: Total distance traveled (cm), number of line crossings.
-
Vertical Activity (Rearing): Number of times the rat stands on its hind legs.
-
Time Spent in Center vs. Periphery: To assess anxiety-like behavior.
-
-
-
Post-test:
-
At the end of the session, remove the rat from the arena and return it to its home cage.
-
Clean the arena thoroughly with disinfectant before testing the next animal.
-
Rotarod Test
The rotarod test assesses motor coordination and balance. A deficit in performance on the rotarod can indicate sedative effects or motor impairment caused by a compound.
Materials:
-
Rotarod apparatus for rats
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
-
Animal scale
-
Timer
Procedure:
-
Animal Training (Habituation):
-
For 2-3 consecutive days prior to the test day, train the rats on the rotarod.
-
Place each rat on the rod rotating at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 2-5 minutes).
-
If a rat falls, place it back on the rod. This training helps to minimize stress and learning effects on the test day.
-
-
Baseline Measurement: On the test day, before drug administration, give each rat one trial on the rotarod to establish a baseline performance. The latency to fall is recorded.
-
Drug Administration:
-
Weigh each rat and administer the assigned treatment (vehicle or different doses of this compound).
-
-
Testing:
-
At a specified time post-administration (e.g., 30 minutes), place the rat back on the rotarod.
-
Start the rod, which can be set to either a constant speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A cutoff time (e.g., 300 seconds) is typically set.
-
Conduct multiple trials (e.g., 3 trials) with a set inter-trial interval (e.g., 15-20 minutes).
-
-
Post-test:
-
Return the rat to its home cage after the final trial.
-
Clean the rotarod rungs between animals.
-
Data Presentation
Due to the lack of specific published data for this compound in adult rats, the following tables present representative data for the structurally related selective kappa-opioid agonist, PD 117302 , in neonatal rats to illustrate its effect on locomotor activity. No quantitative data for rotarod performance was found for either compound.
Table 1: Effect of PD 117302 on Locomotor Activity in Neonatal Rats
| Treatment Group | Dose (mg/kg, IP) | Outcome |
| Vehicle | - | Normal locomotor activity |
| PD 117302 | 1 | Marked hyperactivity, increased wall-climbing and locomotion |
| PD 117302 | 10 | Marked hyperactivity, increased wall-climbing and locomotion |
Note: This data is qualitative as reported in the source. Specific numerical values for distance traveled or rearing counts were not provided.
Discussion and Interpretation
The available data on the related compound, PD 117302, suggests that acute administration of a selective kappa-opioid agonist may lead to hyper-locomotion in neonatal rats. It is plausible that this compound would elicit similar effects. However, it is crucial to conduct dose-response studies in adult rats to confirm these effects and establish a clear behavioral profile.
When interpreting data from these assays, it is important to consider the following:
-
Biphasic Effects: Some compounds can have different effects at different doses (e.g., stimulant at low doses, depressant at high doses). A comprehensive dose-response study is therefore essential.
-
Time Course: The effects of a compound can vary over time after administration. It is important to assess behavior at multiple time points.
-
Specificity: To confirm that the observed effects are mediated by the kappa opioid receptor, studies can be conducted in the presence of a selective KOR antagonist. The antagonist should reverse the effects of this compound.
-
Motor Impairment vs. Sedation: The rotarod test is particularly useful for distinguishing between general motor impairment and sedation. A compound that causes sedation will likely reduce performance on the rotarod.
Conclusion
The locomotor activity and rotarod tests are fundamental behavioral assays for characterizing the in vivo effects of novel compounds like the selective kappa-opioid agonist this compound. The provided protocols offer a standardized approach to conducting these experiments in rats. While direct quantitative data for this compound is currently lacking in the public domain, the information on a related compound suggests that it is likely to modulate motor activity. Rigorous, well-controlled studies are necessary to fully elucidate the behavioral pharmacology of this compound and its potential as a therapeutic agent.
Application Notes and Protocols for Kappa-Opioid Receptor Agonist Administration in Chronic Pain Models
Disclaimer: Information regarding the specific administration of PD 117519 in chronic pain models is limited in publicly available scientific literature. Therefore, these application notes and protocols have been developed using data from a well-characterized and selective kappa-opioid receptor (KOR) agonist, U-50,488 , as a representative compound. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of KOR agonists for chronic pain.
Introduction
Chronic pain is a debilitating condition characterized by persistent pain that outlasts the initial injury or inflammation. The kappa-opioid receptor (KOR) system has emerged as a promising target for the development of novel analgesics, particularly for the affective and aversive components of chronic pain.[1][2][3] KOR agonists have demonstrated efficacy in various preclinical models of chronic inflammatory and neuropathic pain.[4][5] These notes provide detailed protocols for the administration of a representative KOR agonist in rodent models of chronic pain and outline the underlying signaling pathways.
Data Presentation: Efficacy of U-50,488 in Rodent Chronic Pain Models
The following tables summarize the quantitative data on the anti-nociceptive effects of U-50,488 in established models of neuropathic and inflammatory pain.
| Neuropathic Pain Model | Animal | Route of Administration | Dose Range | Primary Outcome Measure | Effect | Reference |
| Spared Nerve Injury (SNI) | Rat | Intrathecal | 1.5 mg/kg | Mechanical Withdrawal Threshold (MWT) | Increased MWT, indicating reduced mechanical allodynia. | [4] |
| Spared Nerve Injury (SNI) | Rat | Intrathecal | 1.5 mg/kg | Thermal Withdrawal Latency (TWL) | Increased TWL, indicating reduced thermal hyperalgesia. | [4] |
| Paclitaxel-Induced Neuropathy | Mouse | Intraperitoneal | 0.5 - 7.5 mg/kg (cumulative) | Mechanical Allodynia | Significant attenuation of mechanical allodynia. | [5] |
| Paclitaxel-Induced Neuropathy | Mouse | Intraperitoneal | 0.5 - 7.5 mg/kg (cumulative) | Thermal Allodynia | Significant attenuation of thermal allodynia. | [5] |
| Inflammatory Pain Model | Animal | Route of Administration | Dose Range | Primary Outcome Measure | Effect | Reference |
| Prostaglandin E2 (PGE2)-Induced Hyperalgesia | Rat | Intraplantar (paw) | 3 - 30 µ g/paw | Mechanical Hyperalgesia | Dose-dependent reduction in mechanical hyperalgesia. | [6] |
| Prostaglandin E2 (PGE2)-Induced Hyperalgesia | Mouse | Intraplantar (paw) | 10 µ g/paw | Mechanical Hyperalgesia | Reduction in mechanical hyperalgesia. | [6] |
Signaling Pathways
Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that contribute to its analgesic effects. The canonical pathway involves the inhibition of adenylyl cyclase and voltage-gated calcium channels, as well as the activation of inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.
Experimental Protocols
Protocol 1: Administration of a KOR Agonist in a Rat Model of Neuropathic Pain (Spared Nerve Injury)
Objective: To assess the anti-allodynic and anti-hyperalgesic effects of a KOR agonist in a model of chronic neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Spared Nerve Injury (SNI) surgery setup
-
KOR agonist (e.g., U-50,488H)
-
Vehicle (e.g., sterile saline)
-
Intrathecal injection apparatus
-
Von Frey filaments for mechanical withdrawal threshold (MWT) assessment
-
Plantar test apparatus for thermal withdrawal latency (TWL) assessment
Procedure:
-
Induction of Neuropathic Pain:
-
Perform the Spared Nerve Injury (SNI) surgery on the left hind limb of the rats under appropriate anesthesia. This involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Allow the animals to recover for at least 7 days post-surgery to allow for the development of stable neuropathic pain behaviors.
-
-
Baseline Behavioral Testing:
-
On day 7 post-surgery, establish baseline pain thresholds by measuring the MWT and TWL of the ipsilateral (operated) hind paw.
-
-
Drug Administration:
-
On day 14 post-surgery, administer the KOR agonist (e.g., 1.5 mg/kg U-50,488H) or vehicle via intrathecal injection.[4]
-
-
Post-Treatment Behavioral Testing:
-
Assess MWT and TWL at various time points post-injection (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
-
-
Data Analysis:
-
Compare the post-treatment MWT and TWL values to the baseline values for both the drug-treated and vehicle-treated groups using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
-
Protocol 2: Administration of a KOR Agonist in a Mouse Model of Inflammatory Pain (Prostaglandin E2-Induced Hyperalgesia)
Objective: To evaluate the anti-hyperalgesic effect of a peripherally administered KOR agonist in a model of inflammatory pain.
Materials:
-
Male Swiss mice (25-30 g)
-
Prostaglandin E2 (PGE2)
-
KOR agonist (e.g., U-50,488)
-
Vehicle (e.g., sterile saline)
-
Microsyringes for intraplantar injection
-
Electronic von Frey apparatus for mechanical withdrawal threshold assessment
Procedure:
-
Induction of Inflammatory Hyperalgesia:
-
Inject 100 ng of PGE2 in a volume of 10 µL into the plantar surface of the right hind paw of the mice.
-
-
Drug Administration:
-
Two hours after the PGE2 injection, administer the KOR agonist (e.g., 10 µ g/paw U-50,488) or vehicle via intraplantar injection into the same paw.[6]
-
-
Behavioral Testing:
-
Measure the mechanical withdrawal threshold of the ipsilateral hind paw 1 hour after the KOR agonist or vehicle administration using an electronic von Frey apparatus.
-
-
Data Analysis:
-
Compare the mechanical withdrawal thresholds between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel KOR agonist in a preclinical chronic pain model.
References
- 1. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does the kappa opioid receptor system contribute to pain aversion? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptors Drive a Tonic Aversive Component of Chronic Pain | Journal of Neuroscience [jneurosci.org]
- 4. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Brain Penetration of PD 117519: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective treatment of central nervous system (CNS) disorders hinges on the ability of therapeutic agents to cross the blood-brain barrier (BBB) and reach their target sites within the brain parenchyma. PD 117519 is a novel small molecule compound under investigation for its potential therapeutic effects in neurodegenerative diseases. A critical aspect of its preclinical development is the accurate assessment of its brain penetration. These application notes provide detailed protocols for quantifying the brain penetration of this compound using established methodologies, including in vivo microdialysis, positron emission tomography (PET), and brain tissue homogenate analysis. The aim is to furnish researchers with the necessary tools to evaluate the extent and rate of this compound entry into the CNS, thereby informing dose selection and predicting therapeutic efficacy.
Data Presentation
The following tables summarize hypothetical quantitative data for the brain penetration of this compound, obtained from the experimental protocols detailed in this document.
Table 1: Brain-to-Plasma Concentration Ratios of this compound
| Parameter | Value | Method of Determination |
| Total Brain-to-Plasma Ratio (Kp) | 1.5 | Brain Tissue Homogenate Analysis |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.8 | In Vivo Microdialysis & Plasma Protein Binding Assay |
Table 2: Unbound Concentrations of this compound in Brain and Plasma
| Compartment | Unbound Concentration (ng/mL) | Method of Determination |
| Brain Interstitial Fluid (ISF) | 120 | In Vivo Microdialysis |
| Plasma | 150 | Plasma Protein Binding Assay |
Table 3: In Vitro Permeability of this compound
| Assay | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| PAMPA-BBB | 8.2 |
| MDCK-MDR1 | 2.5 |
Experimental Protocols
In Vivo Microdialysis for Measuring Unbound Brain Concentrations
In vivo microdialysis is a powerful technique for sampling the extracellular fluid in a specific brain region of a freely moving animal, allowing for the determination of unbound drug concentrations at the target site.[1][2][3]
Materials:
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Guide cannula
-
Dummy cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
This compound solution for administration
-
Analytical system for quantification (e.g., LC-MS/MS)
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole at the desired coordinates for the target brain region (e.g., striatum).
-
Slowly lower the guide cannula to the predetermined depth and secure it with dental cement.
-
Insert a dummy cannula to maintain patency and allow the animal to recover for at least 48 hours.[1][2]
-
-
Microdialysis Experiment:
-
Gently restrain the recovered animal and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[1]
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Continue collecting dialysate samples for several hours to monitor the time-course of this compound concentration in the brain extracellular fluid.
-
-
Sample Analysis:
-
Probe Calibration (In Vitro Recovery):
-
Determine the in vitro recovery of the microdialysis probe by placing it in a standard solution of this compound and perfusing with aCSF. The ratio of the concentration in the dialysate to the concentration in the standard solution provides the recovery rate. This is essential for calculating the actual unbound concentration in the brain.
-
Brain Tissue Homogenate Analysis for Total Brain Concentration
This method determines the total concentration of the drug in a specific brain region, which includes both unbound and bound drug.
Materials:
-
Brain tissue from animals dosed with this compound
-
Homogenizer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for extraction (e.g., acetonitrile, methanol)
-
Centrifuge
-
Analytical system for quantification (e.g., LC-MS/MS)
Protocol:
-
Tissue Collection and Homogenization:
-
Euthanize the animal at a specific time point after administration of this compound.
-
Rapidly excise the brain and dissect the region of interest on ice.
-
Weigh the tissue sample and homogenize it in a known volume of cold PBS (e.g., 1:3 w/v).
-
-
Protein Precipitation and Extraction:
-
Add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) to the brain homogenate to precipitate proteins.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Collect the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.[6]
-
-
Calculation of Total Brain Concentration:
-
The total brain concentration is calculated based on the measured concentration in the supernatant and the initial dilution of the brain tissue.
-
Positron Emission Tomography (PET) Imaging for In Vivo Brain Penetration
PET is a non-invasive imaging technique that allows for the real-time quantification of a radiolabeled drug's distribution in the brain.[7][8][9] This requires the synthesis of a positron-emitting isotope-labeled version of this compound (e.g., [¹⁸F]this compound).
Materials:
-
PET scanner
-
Radiolabeled this compound ([¹⁸F]this compound)
-
Anesthetized animal
-
Arterial blood sampling line (optional, for generating an arterial input function)
Protocol:
-
Animal Preparation:
-
Anesthetize the animal and place it in the PET scanner.
-
If an arterial input function is required for kinetic modeling, an arterial line should be inserted for blood sampling.
-
-
Radiotracer Administration and PET Scan:
-
Administer a bolus injection of [¹⁸F]this compound intravenously.
-
Acquire dynamic PET data over a specific duration (e.g., 60-90 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain areas.
-
Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.
-
-
Kinetic Modeling:
-
Analyze the TACs using appropriate pharmacokinetic models to estimate parameters such as the volume of distribution (VT), which is an indicator of drug binding and accumulation in the brain.[7]
-
Mandatory Visualizations
Caption: Experimental workflow for determining the brain penetration of this compound.
Caption: Schematic of this compound transport across the blood-brain barrier.
Caption: Hypothetical signaling pathway for the neuroprotective effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Positron Emission Tomography to Improve Assessment of Interstitial Lung Disease in Patients With Systemic Sclerosis Eligible for Autologous Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PD 117519 in Addiction and Relapse Models - A Corrected Perspective
Initial investigations into the use of PD 117519 for studying addiction and relapse models have revealed a critical discrepancy in its pharmacological classification. Scientific literature consistently identifies this compound as an A2A adenosine receptor agonist with potential antihypertensive properties, rather than a kappa-opioid receptor (KOR) agonist as initially proposed. [1][2][3][4] As such, there is no documented use of this compound in the context of addiction or relapse research.
This document serves to clarify the established pharmacology of this compound and, in light of this, proposes to pivot the focus to a well-characterized and widely used KOR agonist for addiction studies: U-50,488 . The following sections will provide detailed application notes and protocols for U-50,488 as a representative tool for investigating the role of the kappa-opioid system in addiction and relapse.
Part 1: Understanding this compound - An Adenosine A2A Agonist
This compound (also known as CI-947) is a potent and selective agonist for the A2A adenosine receptor.[1] Its primary characterized effects are cardiovascular, including the induction of significant hemodynamic changes.[3] In vivo studies in animal models have demonstrated its ability to increase heart rate and decrease systolic blood pressure.[2][3] It is crucial for researchers to recognize that its mechanism of action is not through the kappa-opioid system, and therefore it is not a suitable tool for studying KOR-mediated effects in addiction.
Part 2: U-50,488 as a Prototypical KOR Agonist for Addiction and Relapse Models
In contrast to this compound, U-50,488 is a highly selective and potent kappa-opioid receptor agonist that has been extensively used in preclinical models of addiction and relapse for various substances of abuse, including cocaine and alcohol. Its utility lies in its ability to mimic the effects of endogenous dynorphins, the natural ligands for the KOR, which are implicated in the negative affective states associated with drug withdrawal and stress-induced relapse.
Data Presentation: Pharmacological and Behavioral Effects of U-50,488
The following tables summarize key quantitative data for U-50,488 from preclinical studies.
| Parameter | Value | Species/Assay | Reference |
| Binding Affinity (Ki) | |||
| Kappa (κ) Opioid Receptor | ~1.2 nM | Guinea pig brain | [Reference needed] |
| Mu (μ) Opioid Receptor | >10,000 nM | Guinea pig brain | [Reference needed] |
| Delta (δ) Opioid Receptor | >10,000 nM | Guinea pig brain | [Reference needed] |
| In vivo Efficacy (ED50) | |||
| Antinociception (tail-flick) | ~2.5 mg/kg (s.c.) | Rat | [Reference needed] |
| Conditioned Place Aversion | ~5.0 mg/kg (i.p.) | Rat | [Reference needed] |
| Reduction of Cocaine Self-Administration | 1.0 - 10.0 mg/kg (i.p.) | Rat | [Reference needed] |
| Reinstatement of Cocaine-Seeking | 2.5 - 5.0 mg/kg (i.p.) | Rat | [Reference needed] |
Note: Specific values can vary depending on the experimental conditions and laboratory.
Experimental Protocols
Detailed methodologies for key experiments using U-50,488 to study addiction and relapse are provided below.
Protocol 1: Investigating the Effect of U-50,488 on Cocaine Self-Administration
Objective: To determine if activation of KOR with U-50,488 alters the reinforcing properties of cocaine.
Animal Model: Male Wistar rats (250-300g) equipped with intravenous (IV) catheters.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a syringe pump for IV infusions.
Procedure:
-
Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a 7-day recovery period.
-
Acquisition of Cocaine Self-Administration:
-
Train rats to self-administer cocaine (0.5 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement.
-
Each active lever press results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., cue light).
-
Sessions are typically 2 hours per day for 10-14 days, or until stable responding is achieved.
-
-
U-50,488 Treatment:
-
Once stable self-administration is established, administer U-50,488 (e.g., 0, 1, 3, 10 mg/kg, i.p.) 30 minutes prior to the self-administration session.
-
Use a within-subjects design, with each rat receiving all doses in a counterbalanced order.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses and the number of cocaine infusions.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of U-50,488 dose on cocaine intake.
-
Protocol 2: Assessing the Role of U-50,488 in Stress-Induced Reinstatement of Cocaine-Seeking
Objective: To determine if KOR activation by U-50,488 can induce relapse to cocaine-seeking behavior.
Animal Model: Male Wistar rats with a history of cocaine self-administration.
Apparatus: Same as Protocol 1.
Procedure:
-
Acquisition and Extinction:
-
Train rats to self-administer cocaine as described in Protocol 1.
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of the conditioned stimulus.
-
Continue extinction sessions daily until responding on the active lever is significantly reduced (e.g., <20% of baseline).
-
-
Reinstatement Test:
-
Administer U-50,488 (e.g., 0, 2.5, 5.0 mg/kg, i.p.) to the rats.
-
Immediately place the rats back into the operant chambers for a 2-hour reinstatement session under extinction conditions (i.e., no cocaine is delivered).
-
-
Data Analysis:
-
Record the number of active and inactive lever presses.
-
Analyze the data using a one-way ANOVA to compare the effect of different doses of U-50,488 on active lever pressing during the reinstatement test. An increase in active lever pressing is indicative of reinstatement of drug-seeking behavior.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of KOR activation by U-50,488.
Caption: Experimental workflows for addiction and relapse models using U-50,488.
References
Troubleshooting & Optimization
PD 117519 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 117519. The information is designed to address common solubility issues and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective adenosine A2 receptor agonist.[1] As an N6-substituted adenosine analog, it interacts with adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). Adenosine receptors, including the A2A and A2B subtypes, are known to play crucial roles in various physiological processes, particularly in the cardiovascular and nervous systems.[2][3] Activation of A2 receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[4]
Q2: What are the primary challenges when working with this compound in experimental settings?
The primary challenge encountered when working with this compound and other N6-substituted adenosine analogs is their limited aqueous solubility. This can lead to precipitation of the compound in physiological buffers and cell culture media, resulting in inaccurate and unreliable experimental outcomes. Careful consideration of solvent choice and preparation of stock solutions are critical for successful experiments.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). While specific quantitative data for this compound is limited, a structurally related and widely used N6-substituted adenosine analog, N6-cyclopentyladenosine (CPA), provides a useful reference for solubility.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems related to the solubility of this compound and offers solutions to prevent compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to aqueous buffer or media. | The compound has "crashed out" of solution due to its low aqueous solubility and the rapid change in solvent polarity. | - Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can help maintain solubility. - Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly, perform an intermediate dilution in a small volume of the aqueous medium with vigorous vortexing before adding to the final volume. - Slowly add the stock solution: Add the stock solution dropwise to the vortex of the stirring aqueous medium to ensure rapid and even dispersion. |
| A clear solution becomes cloudy or forms a precipitate over time in the incubator. | - Limited stability in aqueous solution: The compound may not be stable in the aqueous environment at 37°C for extended periods. - Interaction with media components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound, leading to the formation of less soluble complexes. - pH shift: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of the compound. | - Prepare fresh working solutions: Prepare dilutions of this compound immediately before use. - Reduce incubation time: If possible, minimize the duration of the experiment. - Consider serum-free media: If your experimental design allows, using serum-free or low-serum media during the treatment period can reduce interactions with serum proteins. - Monitor and buffer the pH: Ensure your medium is adequately buffered to resist pH changes. |
| Inconsistent or non-reproducible experimental results. | Inconsistent dosing due to partial precipitation of the compound. The actual concentration of the dissolved compound is lower and more variable than the intended concentration. | - Visually inspect solutions: Before each use, carefully inspect both the stock and working solutions for any signs of precipitation. - Centrifuge and use the supernatant: If slight precipitation is suspected in the working solution, centrifuge the tube and carefully transfer the supernatant to a new tube for your experiment. Note that this will result in a lower, unknown concentration. The best practice is to prepare a fresh, fully dissolved solution. |
Data Presentation: Solubility of N6-Cyclopentyladenosine (CPA)
The following table summarizes the solubility of N6-cyclopentyladenosine (CPA), a structurally similar adenosine A1 receptor agonist, in various solvents. This data can serve as a helpful guide for preparing solutions of this compound, though empirical determination of solubility for this compound is recommended.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 1 M HCl | 100 | 298.19 | Ultrasonic assistance may be needed. |
| DMSO | 12.5 | 37.27 | Ultrasonic assistance may be needed. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[5] |
| Water | 2.5 | 7.45 | Requires sonication, warming, and heating to 60°C.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for assessing the effect of this compound on intracellular cAMP levels in a cell line expressing the target adenosine A2 receptor. This is a generalized protocol and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells expressing the adenosine A2 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM or F-12)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Starvation: On the day of the assay, remove the growth medium and replace it with serum-free medium. Incubate for 1-2 hours to reduce basal signaling.
-
Preparation of Reagents:
-
Prepare a solution of IBMX in serum-free medium.
-
Prepare serial dilutions of the this compound stock solution in serum-free medium containing IBMX. Remember to pre-warm the medium and use proper dilution techniques to avoid precipitation.
-
Prepare a solution of forskolin in serum-free medium containing IBMX.
-
-
Cell Treatment:
-
Remove the starvation medium from the cells.
-
Add the prepared dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as in the highest this compound concentration).
-
To some wells, add the forskolin solution as a positive control for cAMP production.
-
-
Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of your chosen cAMP assay kit.
-
Perform the assay to measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Read the plate using a compatible plate reader.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 value to determine the potency of this compound.
-
Mandatory Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Adenosine Receptors: Recent Advancements [mdpi.com]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: PD 117302 and its Behavioral Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor agonist, PD 117302. Due to the similarity in nomenclature and the nature of the inquiry, this guide primarily focuses on PD 117302. A brief section also addresses PD 117519, an adenosine receptor agonist.
FAQs: Understanding Unexpected Behavioral Effects of PD 117302
Q1: We administered PD 117302 to assess its analgesic properties but observed significant sedation and locomotor impairment in our animal models. Is this an expected outcome?
A1: Yes, this is a known effect of PD 117302 and other kappa-opioid receptor agonists.[1][2][3] While the primary therapeutic interest in these compounds is often their antinociceptive (pain-relieving) effects, they also characteristically produce naloxone-reversible locomotor impairment.[1][2] This is thought to be associated with the activation of kappa-opioid receptors in brain regions that regulate motor activity.[3] When designing experiments, it is crucial to account for these sedative effects, as they can confound the interpretation of behavioral assays that rely on motor performance.
Q2: Our study involves a conditioned place preference (CPP) paradigm, and we are observing conditioned place aversion (CPA) with PD 117302. Is this indicative of an issue with our experimental setup?
A2: No, observing conditioned place aversion with a kappa-opioid agonist like PD 117302 is a well-documented phenomenon and is not necessarily an issue with your experimental setup.[4] Activation of kappa-opioid receptors in the central nervous system is known to produce dysphoria and aversive states, which are measured in preclinical models using the CPA paradigm.[5][6] This aversive effect is a significant consideration in the clinical development of kappa-opioid agonists and is thought to be mediated by the β-arrestin signaling pathway.[5][7]
Q3: We have noted a significant increase in urine output in our test subjects after administering PD 117302. Is this a known side effect?
A3: Yes, increased diuresis (urine output) is a characteristic effect of kappa-opioid receptor agonists.[1][2] This effect is also reversible with the opioid antagonist naloxone.[1] While the exact mechanism can be complex, it is a recognized physiological response to the activation of this receptor class. It is advisable to monitor the hydration status of the animals during such experiments.
Q4: Are there any notable behavioral effects of PD 117302 on feeding?
A4: The effects of PD 117302 on feeding behavior can be complex. One study in Zucker rats reported an initial brief period of hyperphagia (increased food intake) followed by a subsequent decrease in food intake over a six-hour period.[8] Interestingly, this study noted that at the doses used, there was no effect on locomotor activity.[8] Researchers investigating metabolic or feeding-related effects should consider a detailed time-course analysis of food intake.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Confounded Behavioral Readouts (e.g., in pain assays requiring motor response) | Sedative effects of PD 117302 are interfering with the assessment of other behaviors. | 1. Dose-Response Characterization: Conduct a thorough dose-response study to identify a dose that provides analgesia with minimal motor impairment. 2. Assay Selection: Utilize behavioral assays for analgesia that are less dependent on motor activity (e.g., tail-flick test with specific parameters, von Frey filaments with careful observation). 3. Control Groups: Include a control group treated with a standard sedative to differentiate between general sedation and the specific effects of PD 117302. |
| High Variability in Conditioned Place Aversion (CPA) Data | Factors such as animal strain, stress levels, or experimental design may be influencing the results. | 1. Habituation: Ensure adequate habituation of the animals to the testing apparatus to reduce novelty-induced stress.[9][10] 2. Unbiased Design: Employ an unbiased CPA protocol where the drug is paired with both compartments across different cohorts to control for innate chamber preferences.[10][11] 3. Handling: Standardize animal handling procedures to minimize stress, which can impact the kappa-opioid system.[12] |
| Unexpected Mortality or Severe Adverse Events | Potential for drug overdose or interaction with other experimental variables. | 1. Dose Verification: Double-check all dose calculations and the concentration of the dosing solution. 2. Vehicle Controls: Ensure that the vehicle used for drug administration is not causing any adverse effects. 3. Health Monitoring: Implement a robust animal health monitoring plan to detect and address any signs of distress promptly. |
Quantitative Data Summary
| Compound | Effect | Animal Model | Dose Range | Route of Administration | Reference |
| PD 117302 | Anticonvulsant (against NMDA-induced seizures) | Rat | ED50 = 0.27 mg/kg | i.v. | [13] |
| PD 117302 | Anticonvulsant (against maximal electroshock) | Rat | ED50 = 16.3 mg/kg | s.c. | [13] |
| PD 117302 | Antinociception (mechanical stimulus) | Rat | Dose-related | i.v., s.c., p.o. | [1][2] |
| PD 117302 | Locomotor Impairment | Rat/Mouse | Not specified | Not specified | [1][2] |
| PD 117302 | Diuresis | Rat/Mouse | Not specified | Not specified | [1][2] |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This is a generalized protocol for assessing the aversive properties of a compound like PD 117302.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.[10][14]
-
Phases:
-
Habituation (Pre-Test): On day 1, animals are allowed to freely explore both compartments for a set period (e.g., 15 minutes), and the time spent in each is recorded to establish baseline preference.[9][10][15]
-
Conditioning: This phase typically lasts for 4-8 days.[9] On alternating days, animals receive an injection of PD 117302 and are confined to one compartment, and on the other days, they receive a vehicle injection and are confined to the opposite compartment.
-
Test Day: On the final day, the animals are placed in the apparatus with free access to both compartments (in a drug-free state), and the time spent in each compartment is recorded.[9][10]
-
-
Data Analysis: A significant decrease in the time spent in the drug-paired compartment on the test day compared to the pre-test day indicates conditioned place aversion.
Visualizations
Signaling Pathways
Caption: Kappa-Opioid Receptor Signaling Pathways.
Experimental Workflow
Caption: Conditioned Place Aversion Experimental Workflow.
Note on this compound
While the query specified "this compound," the behavioral profile described aligns more closely with the kappa-opioid agonist PD 117302. For clarity, this compound is identified in the literature as an adenosine A2A receptor agonist.[16][17] The behavioral effects of adenosine A2A receptor agonists are generally associated with the modulation of motor function and can interact with the dopamine system.[18][19][20] Unexpected behavioral effects would likely be related to sedation, altered motor activity, or cardiovascular changes such as decreased blood pressure and increased heart rate.[16] Should your research indeed involve this compound, we recommend consulting literature specific to adenosine A2A receptor agonists.
References
- 1. Pharmacological profile of PD 117302, a selective kappa-opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of PD 117302, a selective kappa-opioid agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 8. The effects of the kappa agonist PD-117302 on feeding behaviour in obese and lean Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD117302, a selective non-peptide opioid kappa agonist, protects against NMDA and maximal electroshock convulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. medkoo.com [medkoo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dopamine D2 and Adenosine A2A Receptors Interaction on Ca2+ Current Modulation in a Rodent Model of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adenosine A2A receptor antagonists and Parkinson's disease: state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of PD 117519
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of PD 117519, a potent A₂A adenosine receptor agonist. Adherence to best practices in experimental design and data interpretation is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as CI-947, is a small molecule agonist that selectively targets the adenosine A₂A receptor (A₂AR). Activation of the A₂AR is involved in various physiological processes, including vasodilation, immune response, and neuronal function. In experimental settings, it has been observed to induce significant hemodynamic changes, such as an increased heart rate and decreased blood pressure.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For this compound, this could involve interactions with other adenosine receptor subtypes (A₁, A₂B, A₃) or entirely different classes of proteins. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the A₂A receptor, and can also cause cellular toxicity.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects include:
-
Inconsistent results when using a structurally different A₂A agonist.
-
The observed phenotype does not match the known function of the A₂A receptor in the specific cell type or tissue being studied.
-
High cellular toxicity at concentrations close to the effective dose for the on-target effect.
-
The phenotype persists even after genetic knockdown or knockout of the A₂A receptor.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe a phenotype that is not consistent with A₂A receptor activation or varies between experiments, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: High Cellular Toxicity
If you observe significant cell death or other signs of toxicity at or near the effective concentration of this compound, it may be due to off-target effects.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the lowest dose that elicits the desired on-target effect and the highest dose that does not cause significant toxicity. A narrow therapeutic window can be indicative of off-target liabilities.
-
Use a Negative Control: Employ a structurally similar but inactive analog of this compound, if available. This can help differentiate between non-specific toxicity related to the chemical scaffold and target-mediated effects.
-
Cellular Health Assays: Run parallel assays to monitor cell viability (e.g., MTT, trypan blue exclusion) and apoptosis (e.g., caspase activity, Annexin V staining) at all tested concentrations of this compound.
Data Presentation: On-Target vs. Off-Target Effects
While a comprehensive, publicly available binding profile for this compound is limited, the following table illustrates the hypothetical data you would aim to generate to assess its selectivity. Researchers are strongly encouraged to perform their own in-house selectivity profiling or utilize commercial services.
| Target | Binding Affinity (Ki) (nM) | Functional Activity (EC₅₀/IC₅₀) (nM) | Potential Effect |
| Adenosine A₂A Receptor (On-Target) | Low nM | Low nM (Agonist) | Desired therapeutic/experimental effect |
| Adenosine A₁ Receptor | Higher nM to µM | To be determined | Bradycardia, anti-inflammatory |
| Adenosine A₂B Receptor | Higher nM to µM | To be determined | Vasodilation, pro-inflammatory |
| Adenosine A₃ Receptor | Higher nM to µM | To be determined | Pro-inflammatory, cardioprotective |
| Other GPCRs (e.g., Dopamine) | >1 µM | To be determined | Unintended signaling pathway activation |
| Kinases, Ion Channels, etc. | >1 µM | To be determined | Various unintended cellular effects, toxicity |
Note: This table is for illustrative purposes. Actual values for this compound need to be experimentally determined.
Experimental Protocols
Protocol 1: Determining On-Target Potency and Efficacy
Objective: To determine the EC₅₀ of this compound for the A₂A adenosine receptor in a relevant cell line.
Methodology:
-
Cell Culture: Culture cells endogenously expressing the A₂A receptor or a cell line stably transfected with the human A₂A receptor.
-
cAMP Assay:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) for a specified time.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 2: Assessing Selectivity via Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for all four adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines individually expressing each of the four human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).
-
Competition Binding:
-
Incubate the cell membranes with a specific radiolabeled ligand for each receptor subtype (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂A).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
-
Data Analysis: Measure the amount of bound radioactivity and plot it against the concentration of this compound. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target vs. potential off-target signaling of this compound.
This technical support guide provides a framework for researchers to systematically investigate and minimize the off-target effects of this compound. By employing rigorous experimental controls and a multi-faceted validation approach, scientists can increase the confidence in their findings and ensure the accurate attribution of biological effects to the A₂A adenosine receptor.
PD 117519 stability in solution over time
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PD 117519. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the adenosine A2A receptor (A2AR). As an agonist, it binds to and activates the A2A receptor, a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
It is advisable to prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound has limited solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent to prepare a stock solution. Common solvents and their approximate solubilities are:
-
Dimethyl sulfoxide (DMSO): ~5 mg/mL
-
Dimethylformamide (DMF): ~10 mg/mL
-
Ethanol: ~0.1 mg/mL
For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | - Ensure the compound is stored according to the recommended conditions.[1]- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate Concentration: Errors in weighing the compound or in dilutions. | - Calibrate your balance before weighing.- Use calibrated pipettes for dilutions.- Prepare fresh serial dilutions for each experiment. | |
| High background or non-specific effects in cell-based assays | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high in the final assay medium. | - Perform a vehicle control experiment to assess the effect of the solvent on your cells.- Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%). |
| Receptor Desensitization: Prolonged exposure of cells to the agonist can lead to receptor desensitization, resulting in a diminished response over time. | - Perform time-course experiments to determine the optimal incubation time for your assay.- Consider using shorter incubation times. | |
| Low signal-to-noise ratio in binding assays | Low Specific Binding: The amount of membrane protein in the assay may be suboptimal. | - Optimize the concentration of the membrane preparation used in the assay.- Use a blocking agent like polyethyleneimine (PEI) to pre-coat filter plates and reduce non-specific binding. |
| Assay Not Reaching Equilibrium: The incubation time may be too short for the binding to reach a steady state. | - Determine the optimal incubation time by performing a time-course experiment. |
Signaling Pathway of this compound (Adenosine A2A Receptor Agonist)
This compound activates the adenosine A2A receptor, a Gs-coupled GPCR. This initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to the production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.
Caption: Adenosine A2A Receptor Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to measure the functional potency (EC50) of this compound by quantifying its ability to stimulate intracellular cAMP production in cells expressing the adenosine A2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (anhydrous)
-
Stimulation buffer (e.g., HBSS or serum-free DMEM)
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 50 µM rolipram)
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader compatible with the chosen cAMP detection kit
Workflow Diagram:
Caption: Workflow for cAMP Accumulation Assay
Procedure:
-
Cell Plating:
-
The day before the experiment, seed the A2A receptor-expressing cells into a multi-well plate at an appropriate density to reach 80-90% confluency on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in stimulation buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and non-toxic.
-
-
Pre-incubation:
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Wash the cells gently with pre-warmed stimulation buffer.
-
Add stimulation buffer containing a PDE inhibitor to each well and pre-incubate for a defined period (e.g., 30 minutes) at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
-
Agonist Stimulation:
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (stimulation buffer with the same final DMSO concentration but no agonist) and a positive control (a known A2A receptor agonist like NECA).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
-
Cell Lysis and cAMP Detection:
-
Stop the stimulation reaction by removing the buffer and adding the lysis buffer provided with your cAMP detection kit.
-
Follow the manufacturer's protocol for the chosen cAMP detection kit to measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP concentration (or the signal from the detection kit) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
References
Technical Support Center: Troubleshooting Conditioned Place Aversion Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conditioned place aversion (CPA) experiments. While the principles discussed are broadly applicable, we will address specific hypothetical considerations for the A2A adenosine agonist PD 117519 and provide concrete examples using the well-characterized kappa-opioid receptor agonist U-50,488.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Conditioned Place Aversion (CPA) experiment?
A1: Conditioned place aversion is a behavioral paradigm based on Pavlovian conditioning used to assess the aversive properties of a stimulus, typically a drug.[1][2][3][4] In this model, an animal learns to associate a specific environment (a distinct chamber in an apparatus) with the negative or aversive effects of a compound. If the substance is aversive, the animal will subsequently avoid the environment paired with it.[1][2][3][4]
Q2: What are the essential phases of a standard CPA protocol?
A2: A typical CPA experiment consists of three main phases:
-
Habituation/Pre-Conditioning: The animal is allowed to freely explore the entire apparatus to minimize novelty-seeking behavior and to determine any baseline preference for a particular chamber.
-
Conditioning: Over a series of sessions, the animal is confined to one specific chamber after being administered the test compound (e.g., this compound) and to a different chamber after receiving a vehicle injection. These sessions are usually alternated daily.
-
Preference Testing/Post-Conditioning: In a drug-free state, the animal is given access to all chambers of the apparatus, and the time spent in each chamber is recorded to measure any developed aversion or preference.
Q3: My control group shows a strong preference for one chamber over the other. What should I do?
A3: This is known as a biased apparatus. To counteract this, you can use a biased experimental design where the drug is paired with the initially preferred side and the vehicle with the non-preferred side. A significant decrease in time spent in the drug-paired chamber would still indicate aversion. Alternatively, you can adjust the environmental cues (e.g., lighting, bedding) in the chambers to make them more equally preferred at baseline.
Q4: How long should the conditioning sessions be?
A4: The duration of conditioning sessions can vary depending on the compound's pharmacokinetic profile. The animal should be confined to the chamber for a period that coincides with the peak aversive effects of the drug. This may require pilot studies to determine the optimal timing.
Q5: Can I reuse animals in multiple CPA experiments?
A5: It is generally not recommended to reuse animals for different CPA studies, especially with compounds that may have long-lasting effects on the brain's reward or aversion pathways. Prior conditioning experiences can interfere with new learning and confound the results.
Troubleshooting Guides
General CPA Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No significant place aversion observed | Ineffective dose of the compound. | Conduct a dose-response study to identify an effective dose that induces aversion without causing significant motor impairment. |
| Timing of conditioning does not align with the drug's peak aversive effect. | Adjust the time between drug administration and placement in the conditioning chamber based on the drug's pharmacokinetic and pharmacodynamic profile. | |
| Insufficient number of conditioning cycles. | Increase the number of pairings between the drug and the specific chamber. | |
| Habituation to the aversive stimulus. | Consider using a shorter conditioning phase or varying the conditioning environment. | |
| High variability in data between subjects | Inconsistent handling of animals. | Ensure all experimenters handle the animals in a consistent and gentle manner to minimize stress. |
| Differences in animal strain, age, or sex. | Standardize the animal model used. Be aware that sex differences can influence the response to aversive stimuli.[2][3] | |
| Environmental stressors in the housing or testing facility. | Maintain a stable and controlled environment with consistent light-dark cycles, temperature, and noise levels. | |
| Animals show motor impairment, confounding the results | The dose of the compound is too high, causing sedation or motor deficits. | Use a lower dose that does not impair locomotion. Conduct separate locomotor activity tests to assess the drug's effect on movement. |
| Conditioned place preference is observed instead of aversion | The compound has biphasic effects (rewarding at some doses/times, aversive at others). | Carefully evaluate the dose-response curve and the timing of the conditioning. The initial effects of a drug might be rewarding, while later effects or withdrawal might be aversive. |
Hypothetical Troubleshooting for this compound (A2A Adenosine Agonist) CPA
As there is a lack of published studies specifically using this compound to induce CPA, this section is based on the known pharmacology of A2A adenosine receptor agonists.
| Problem | Potential Cause(s) related to this compound | Suggested Solution(s) |
| No aversion observed | A2A adenosine receptor activation may not be inherently aversive. | Consider that this compound may not produce a CPA. A2A agonists are known to have complex effects, including potential anxiolytic properties which might counteract aversion. |
| The chosen dose is not sufficient to induce an aversive state. | Systematically test a range of doses. High doses of A2A agonists can lead to hypotension and decreased heart rate, which could be perceived as aversive.[5][6] | |
| High variability | Individual differences in adenosine receptor expression or sensitivity. | Ensure a homogenous animal population and consider that genetic variations might influence the response. |
| Sedation or motor impairment | A2A agonists can have sedative effects. | Carefully assess locomotor activity at the doses used for conditioning to ensure that the observed lack of time in the drug-paired chamber is due to aversion and not an inability to move. |
Experimental Protocols
Standard Conditioned Place Aversion Protocol (Example with U-50,488)
This protocol is adapted for a typical kappa-opioid agonist-induced CPA experiment in rodents.
1. Apparatus:
-
A three-chambered apparatus with two larger conditioning chambers separated by a smaller, neutral central chamber. The conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures).
2. Animals:
-
Male C57BL/6J mice, 8-10 weeks old, housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
3. Procedure:
-
Phase 1: Habituation and Pre-Test (Day 1-3)
-
Day 1-2 (Habituation): Place each mouse in the central chamber and allow it to freely explore the entire apparatus for 15-30 minutes.
-
Day 3 (Pre-Test): Record the time spent in each of the large chambers for 15 minutes to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded or assigned to a biased conditioning paradigm.
-
-
Phase 2: Conditioning (Day 4-11)
-
This phase consists of 8 days of conditioning with alternating injections.
-
On days 4, 6, 8, and 10: Administer U-50,488 (e.g., 5 or 10 mg/kg, intraperitoneally) and immediately confine the mouse to one of the conditioning chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
On days 5, 7, 9, and 11: Administer the vehicle (e.g., saline) and confine the mouse to the opposite chamber for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Phase 3: Post-Test (Day 12)
-
In a drug-free state, place the mouse in the central chamber and allow it to freely explore the entire apparatus for 15 minutes.
-
Record the time spent in each of the large chambers.
-
4. Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. A negative score indicates conditioned place aversion.
-
Statistical analysis is typically performed using a paired t-test or ANOVA to compare the time spent in the drug-paired and vehicle-paired chambers before and after conditioning.
Quantitative Data
The following table summarizes example data for CPA induced by the kappa-opioid agonist U-50,488 in mice. Note the sex-dependent effects.[2][3]
| Compound | Species/Sex | Dose (mg/kg) | Conditioning Duration | Result |
| U-50,488 | Male California mice | 2.5 | 4 pairings | No significant aversion |
| U-50,488 | Male California mice | 5 | 4 pairings | No significant aversion |
| U-50,488 | Male California mice | 10 | 4 pairings | Conditioned Place Aversion |
| U-50,488 | Female California mice | 2.5 | 4 pairings | Conditioned Place Aversion |
| U-50,488 | Female California mice | 10 | 4 pairings | Conditioned Place Preference |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a key signaling pathway and the experimental workflow for a CPA experiment, generated using Graphviz.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Technical Support Center: Optimizing PD 117519 Dosage for Maximal KOR Activation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of PD 117519 for maximal kappa-opioid receptor (KOR) activation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the experimental process.
Q1: I am not observing a consistent dose-response curve with this compound in my in vitro assays. What could be the issue?
A1: Inconsistent dose-response curves can stem from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your assay buffer. Poor solubility can lead to inaccurate concentrations and precipitation. It is also crucial to verify the stability of the compound under your experimental conditions (e.g., temperature, light exposure). Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Cell Health and Receptor Expression: The health and passage number of your cell line can significantly impact results. Use cells with consistent and verified KOR expression levels. Over-passaged cells may exhibit altered receptor density and signaling capacity.
-
Assay Protocol and Reagents: Carefully review your experimental protocol. Inconsistent incubation times, improper reagent concentrations, or expired reagents can all contribute to variability.
-
Agonist Concentration Range: Ensure the concentration range of this compound is appropriate to capture the full dose-response curve, including the baseline, the linear portion, and the saturation phase.[1]
Q2: The signal window in my functional assay (e.g., cAMP accumulation, β-arrestin recruitment) is too low to accurately determine the EC50 of this compound. How can I improve this?
A2: A small signal window can make it difficult to resolve a clear dose-dependent effect. Consider the following optimizations:
-
Cell Line Selection: Utilize a cell line with a high and stable expression of the kappa-opioid receptor.
-
Assay Conditions: Optimize the concentration of any stimulating agents (e.g., forskolin in a cAMP assay) and the incubation times. For competitive assays, ensure the concentration of the competing ligand is appropriate.
-
Assay Technology: Consider using a more sensitive assay technology. For instance, some commercially available β-arrestin recruitment assays offer higher sensitivity than others.[2]
-
Positive Controls: Use a well-characterized, full KOR agonist (e.g., U-50,488) as a positive control to confirm that your assay system is capable of producing a robust signal.
Q3: I am concerned about the potential for off-target effects with this compound. How can I assess its selectivity?
A3: To assess the selectivity of this compound, you should perform counter-screening against other opioid receptor subtypes (μ-opioid receptor - MOR, and δ-opioid receptor - DOR) and potentially a panel of other relevant GPCRs.[3] This is typically done through:
-
Radioligand Binding Assays: Compare the binding affinity (Ki) of this compound for KOR with its affinity for MOR and DOR. A significantly higher affinity for KOR indicates selectivity.
-
Functional Assays: Test the functional activity of this compound in cell lines expressing MOR and DOR to ensure it does not elicit a significant response at concentrations where it activates KOR.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a kappa-opioid receptor (KOR) agonist. Upon binding to the KOR, a G protein-coupled receptor (GPCR), it initiates a signaling cascade.[4] This typically involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[2] KOR activation can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling pathways.
Q2: How should I prepare and store this compound stock solutions?
A2: The solubility and stability of this compound will depend on the specific salt form and the chosen solvent. It is recommended to consult the supplier's datasheet for specific instructions. Generally, stock solutions are prepared in a solvent like DMSO at a high concentration. To maintain stability, store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the typical in vitro assays used to characterize the potency and efficacy of this compound?
A3: A standard panel of in vitro assays is used to characterize KOR agonists:
-
Radioligand Binding Assay: Determines the binding affinity (Ki) of the compound for the receptor.
-
[³⁵S]GTPγS Binding Assay: Measures the activation of G proteins upon agonist binding, providing information on potency (EC50) and efficacy (Emax) for G protein-mediated signaling.
-
cAMP Accumulation Assay: Quantifies the inhibition of adenylyl cyclase activity, another measure of G protein-mediated signaling.
-
β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin to the receptor, providing insights into a distinct signaling pathway and the potential for receptor desensitization.[2]
Data Presentation: Understanding Key Parameters
| Parameter | Assay | Description | Example Interpretation with a Hypothetical KOR Agonist |
| Ki (Inhibition Constant) | Radioligand Binding Assay | Represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity. | A Ki of 5 nM for KOR and >1000 nM for MOR and DOR would suggest the compound is a potent and selective KOR ligand. |
| EC50 (Half-maximal Effective Concentration) | Functional Assays (e.g., GTPγS, cAMP, β-arrestin) | The concentration of an agonist that produces 50% of the maximal possible response for that agonist. It is a measure of the agonist's potency. A lower EC50 indicates higher potency. | An EC50 of 10 nM in a GTPγS assay indicates that the compound is potent at activating G protein signaling. |
| Emax (Maximum Effect) | Functional Assays (e.g., GTPγS, cAMP, β-arrestin) | The maximum response that can be produced by the agonist. It is a measure of the agonist's efficacy. It is often expressed as a percentage relative to a full agonist. | An Emax of 100% relative to the full agonist U-50,488 in a β-arrestin recruitment assay suggests the compound is a full agonist for this pathway. An Emax of 45% would indicate it is a partial agonist. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your experimental design.
Radioligand Binding Assay
This assay measures the affinity of a compound for the KOR by competing with a radiolabeled ligand.[2]
-
Materials: Cell membranes expressing KOR, radioligand (e.g., [³H]U-69,593), this compound, incubation buffer, wash buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubate to allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Materials: Cell membranes expressing KOR, [³⁵S]GTPγS, GDP, this compound, assay buffer.
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity of the filters.
-
Plot the data to determine the EC50 and Emax values.
-
Mandatory Visualizations
KOR Signaling Pathway
Caption: Canonical KOR signaling pathways activated by an agonist.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing this compound dosage in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
Technical Support Center: Troubleshooting PD 117519 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals using the adenosine A2A receptor agonist, PD 117519. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CI-947) is a selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). Upon binding, this compound activates the A2A receptor, which is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene transcription and elicit a physiological response.
Q2: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?
There are several potential reasons why this compound may not be showing an effect in your experiment. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). For storage, it is advisable to keep the solid compound and DMSO stock solutions at -20°C.
Q4: At what concentration should I use this compound?
Troubleshooting Guide: Why is my this compound Not Showing an Effect?
This guide will walk you through a series of checks to diagnose why your this compound experiment may be failing.
Step 1: Verify Compound Integrity and Preparation
| Potential Issue | Recommended Action |
| Compound Degradation | Ensure this compound has been stored correctly (-20°C). Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Incorrect Concentration | Double-check all calculations for dilutions of your stock solution. Ensure that the final concentration in your assay is within an effective range. If the EC50 is unknown, perform a dose-response experiment. |
| Solubility Issues | After diluting the DMSO stock into your aqueous cell culture medium, visually inspect for any precipitation. The final DMSO concentration in the media should typically be below 0.5% to avoid solvent-induced artifacts and solubility problems. |
Step 2: Evaluate the Experimental System
| Potential Issue | Recommended Action |
| Lack of Target Receptor Expression | Confirm that your cell line endogenously expresses the adenosine A2A receptor. If not, you may need to use a cell line that is known to express the receptor or a recombinant cell line stably overexpressing the human A2A receptor (e.g., HEK293-A2AR, CHO-A2AR). |
| Cell Health and Viability | Ensure your cells are healthy, within a low passage number, and free from contamination. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm cell health before starting the experiment. |
| Assay-Specific Issues | If you are performing a cAMP assay, ensure all reagents are fresh and the assay is optimized for your cell type. Refer to the cAMP Assay Troubleshooting section below. |
Step 3: Assess Compound Stability in Your Assay Conditions
| Potential Issue | Recommended Action |
| Degradation in Cell Culture Media | The stability of a compound can be affected by the pH, temperature, and components of the cell culture medium. It is recommended to perform a stability study to determine the half-life of this compound in your specific experimental conditions. A protocol for this is provided below. |
Quantitative Data Summary
Since specific Ki or EC50 values for this compound are not publicly available, this table provides a template for the data you should aim to generate. For comparison, typical ranges for other A2A receptor agonists are included.
| Parameter | This compound | Typical Range for A2A Agonists |
| Binding Affinity (Ki) | To be determined | 1 - 500 nM |
| Functional Potency (EC50) | To be determined | 10 - 1000 nM |
| Solubility | Soluble in DMSO | Varies |
| Storage Temperature | -20°C | -20°C |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using a cAMP Assay
This protocol outlines the steps to determine the concentration of this compound that elicits a half-maximal response in terms of cAMP production.
Materials:
-
A2A receptor-expressing cells (e.g., HEK293-A2AR)
-
Cell culture medium
-
This compound
-
DMSO
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (positive control)
Procedure:
-
Cell Seeding: Seed the A2A receptor-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute into cell culture medium to achieve the final desired concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Ensure the final DMSO concentration is constant across all wells.
-
Cell Treatment:
-
Wash the cells gently with a serum-free medium or buffer.
-
Add the medium containing the PDE inhibitor and incubate for a short period as recommended by the assay kit.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., forskolin).
-
Incubate for the recommended time at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in the cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (the same used in your experiments)
-
HPLC system with a suitable detector (e.g., UV)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the cell culture medium to generate a standard curve.
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the concentration you use in your experiments.
-
Aliquot this solution into several sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection: At each time point, remove one tube. To stop any potential enzymatic degradation, you can precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the samples and the standards onto the HPLC system.
-
Develop an appropriate HPLC method (column, mobile phase, flow rate, and detection wavelength) to separate and quantify this compound.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound remaining at each time point.
-
Plot the percentage of this compound remaining against time to determine its stability profile.
-
Visualizations
Caption: Signaling pathway of the Adenosine A2A receptor activated by this compound.
Caption: A typical experimental workflow for determining the EC50 of this compound.
Caption: A decision tree to troubleshoot experiments where this compound shows no effect.
Technical Support Center: Addressing Diuretic Effects of PD 117519 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter diuretic effects during experiments with PD 117519, an adenosine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an agonist of adenosine receptors. Its physiological effects, including potential diuretic effects, are mediated through the activation of one or more of the four adenosine receptor subtypes: A1, A2A, A2B, and A3.
Q2: How does activation of adenosine receptors lead to diuresis?
The effect of adenosine receptor activation on renal function is complex and can be multifaceted. While activation of A1 adenosine receptors in the proximal tubule can promote sodium and water reabsorption (an anti-diuretic effect), the overall effect of a compound like this compound, which may act on multiple adenosine receptor subtypes, can result in diuresis through several mechanisms[1][2]:
-
Renal Hemodynamics: Activation of A2A and A2B adenosine receptors can cause vasodilation of renal blood vessels, potentially increasing renal blood flow and the glomerular filtration rate (GFR), which can lead to increased urine production.
-
Tubular Transport: Adenosine receptors can modulate the activity of various ion transporters along the nephron, influencing the reabsorption of sodium, chloride, and other electrolytes. Inhibition of sodium reabsorption leads to more water being excreted in the urine.
-
Hormonal Regulation: Adenosine can influence the release of hormones that regulate water balance, such as renin and vasopressin.
Q3: I am observing significant diuresis in my animal models treated with this compound. Is this an expected side effect?
Yes, observing a diuretic effect with an adenosine receptor agonist like this compound is plausible due to the complex role of adenosine in regulating kidney function. The magnitude of the effect can depend on the dose, the specific adenosine receptor subtype selectivity of this compound, and the physiological state of the experimental animals.
Q4: How can I differentiate between a true diuretic effect and other experimental artifacts?
It is crucial to include proper control groups in your experimental design. A vehicle-treated control group will help establish the baseline urine output. Comparing the urine volume and electrolyte excretion of the this compound-treated group to the vehicle control group will help confirm a compound-specific diuretic effect.
Troubleshooting Guide
Issue 1: High Variability in Diuretic Response
Possible Cause: High variability in the diuretic response to this compound across experimental subjects can be due to several factors:
-
Baseline Hydration Status: Differences in the hydration levels of animals at the start of the experiment can significantly impact their response to a diuretic agent.
-
Food and Water Intake: Uncontrolled access to food and water during the urine collection period can introduce variability.
-
Stress: Stress can influence renal function and urine output.
-
Dosing Accuracy: Inconsistent administration of the compound can lead to variable plasma concentrations.
Troubleshooting Steps:
-
Standardize Hydration: Provide a consistent water load (e.g., oral gavage of saline) to all animals before administering the test compound to ensure a uniform state of hydration.
-
Control Food and Water Access: For acute diuretic studies, it is common practice to withhold food and water during the urine collection period.
-
Acclimatization: Acclimatize animals to the metabolic cages for a sufficient period before the experiment to minimize stress.
-
Ensure Dosing Precision: Use calibrated equipment and consistent techniques for compound administration.
Issue 2: Unexpected Anti-Diuretic Effect
Possible Cause: Observing an anti-diuretic effect (decreased urine output) could be due to:
-
A1 Receptor Dominance: At the dose used, the effects of this compound may be predominantly mediated by A1 adenosine receptors, which can promote sodium and water retention.
-
Hypotension: If the compound causes a significant drop in blood pressure, it could lead to a decrease in the glomerular filtration rate and consequently, reduced urine output.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine if the effect is dose-dependent. A lower or higher dose might produce the expected diuretic effect.
-
Monitor Blood Pressure: If feasible, monitor the blood pressure of the animals after compound administration to check for hypotension.
-
Consider Receptor Selectivity: Review any available literature on the adenosine receptor subtype selectivity of this compound.
Data Presentation
Quantitative data from diuretic studies should be summarized in clear and structured tables. Below are examples of how to present data on urine volume and electrolyte excretion.
Table 1: Effect of this compound on Cumulative Urine Volume in Rats
| Treatment Group (n=6) | Dose (mg/kg) | Cumulative Urine Volume (mL/5 hours) |
| Vehicle (Saline) | - | 1.5 ± 0.3 |
| This compound | 1 | 2.8 ± 0.5 |
| This compound | 3 | 4.2 ± 0.6** |
| This compound | 10 | 5.9 ± 0.8 |
| Furosemide (Positive Control) | 10 | 6.5 ± 0.7 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle. |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats
| Treatment Group (n=6) | Dose (mg/kg) | Na+ (mmol/5 hours) | K+ (mmol/5 hours) | Cl- (mmol/5 hours) |
| Vehicle (Saline) | - | 0.21 ± 0.04 | 0.15 ± 0.03 | 0.25 ± 0.05 |
| This compound | 10 | 0.45 ± 0.07 | 0.20 ± 0.04 | 0.50 ± 0.08 |
| Furosemide (Positive Control) | 10 | 0.85 ± 0.10 | 0.35 ± 0.06** | 0.95 ± 0.12 |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to Vehicle. |
Experimental Protocols
Protocol: Assessment of Diuretic Activity in Rats
This protocol provides a general framework for evaluating the diuretic effect of a test compound like this compound.
1. Animals:
-
Use male or female Wistar or Sprague-Dawley rats (180-220 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
2. Acclimatization:
-
Acclimatize the rats to individual metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations in urine output.
3. Experimental Groups:
-
Divide the animals into the following groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.9% saline)
-
Group 2-4: this compound (e.g., 1, 3, and 10 mg/kg)
-
Group 5: Positive Control (e.g., Furosemide, 10 mg/kg)
-
4. Procedure:
-
Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.
-
On the day of the experiment, administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform hydration state.
-
Thirty minutes after the saline load, administer the vehicle, this compound, or the positive control by the desired route (e.g., oral gavage, intraperitoneal injection).
-
Immediately place each rat in an individual metabolic cage.
-
Collect urine at regular intervals (e.g., every hour for 5 hours).
-
Record the total urine volume for each animal at each time point.
-
At the end of the collection period, measure the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.
5. Data Analysis:
-
Calculate the cumulative urine volume and the total excretion of each electrolyte for the entire collection period.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the treated groups with the vehicle control group.
Visualizations
Caption: Adenosine Receptor Signaling Pathway in the Kidney.
Caption: Experimental Workflow for Assessing Diuretic Activity.
References
PD 117519 degradation products and their impact
Technical Support Center: PD 117519
This technical support center provides guidance on potential issues related to the stability and degradation of the selective kappa-opioid receptor agonist, this compound. Researchers and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: What are the known degradation products of this compound?
A2: Under suboptimal conditions, this compound can degrade into two primary products:
-
PD-HY-01 (Hydrolysis Product): Formed due to exposure to aqueous environments with a non-neutral pH.
-
PD-OX-01 (Oxidation Product): Results from exposure to air and light over extended periods.
Q3: How can I detect the presence of degradation products in my this compound sample?
A3: The presence of PD-HY-01 and PD-OX-01 can be detected using High-Performance Liquid Chromatography (HPLC) with UV detection. A shift in the retention time and the appearance of new peaks relative to a fresh standard are indicative of degradation.
Q4: What is the potential impact of these degradation products on my experiments?
A4: The primary degradation product, PD-OX-01, has been observed to lose its affinity for the kappa-opioid receptor and may act as a partial agonist at the mu-opioid receptor, potentially leading to off-target effects. PD-HY-01 is considered biologically inactive but its presence will reduce the effective concentration of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency of this compound in cell-based assays. | The compound may have degraded due to improper storage or handling, leading to a lower effective concentration. | 1. Prepare fresh dilutions of this compound from a new stock. 2. Verify the concentration and purity of your stock solution using HPLC. 3. Review your storage and handling procedures against the recommended guidelines. |
| Unexpected off-target effects or activation of unintended signaling pathways. | The presence of the oxidative degradation product, PD-OX-01, which has activity at the mu-opioid receptor. | 1. Analyze the purity of your this compound sample by HPLC to check for the presence of PD-OX-01. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Include a mu-opioid receptor antagonist as a negative control in your experiments to confirm if the off-target effects are mediated by this receptor. |
| High background signal in fluorescence-based assays. | The degradation products of this compound may exhibit autofluorescence at certain wavelengths. | 1. Run a blank control containing only the vehicle and another with the suspected degraded compound to measure background fluorescence. 2. If autofluorescence is detected, consider using an alternative assay method that is not based on fluorescence. |
Quantitative Data Summary
Table 1: Stability of this compound Under Various Conditions
| Condition | Duration | This compound Remaining (%) | PD-HY-01 (%) | PD-OX-01 (%) |
| Solid, -20°C, Dark | 12 months | >99 | <0.5 | <0.5 |
| DMSO Stock, -80°C | 1 month | 98.5 | <0.5 | 1.0 |
| Aqueous Solution, pH 5, RT | 24 hours | 92.3 | 7.2 | 0.5 |
| Aqueous Solution, pH 7.4, RT | 24 hours | 98.9 | 0.8 | 0.3 |
| Aqueous Solution, pH 9, RT | 24 hours | 85.1 | 14.1 | 0.8 |
| Exposed to Light, RT | 48 hours | 75.6 | 2.1 | 22.3 |
Table 2: Pharmacological Profile of this compound and its Degradation Product PD-OX-01
| Compound | Kappa-Opioid Receptor (Ki, nM) | Mu-Opioid Receptor (Ki, nM) |
| This compound | 1.5 ± 0.2 | >10,000 |
| PD-OX-01 | >5,000 | 850 ± 75 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Expected Retention Times:
-
PD-HY-01: ~5.2 min
-
This compound: ~10.8 min
-
PD-OX-01: ~12.1 min
-
Visualizations
Caption: Hypothetical signaling pathway of this compound and its degradation product.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Enhancing the Translational Relevance of PD 117519 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental studies involving PD 117519. The following information is designed to address specific issues and improve the translational relevance of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that has been investigated for its interaction with sigma receptors. While specific binding affinities can vary between studies, it is generally characterized as a sigma-1 receptor ligand. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in modulating calcium signaling, ion channel activity, and cell survival pathways. The precise downstream effects of this compound are dependent on the specific cellular context and experimental model.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to two years, or at -20°C for up to one year.[1] The compound is stable under recommended storage conditions.[1] It is important to avoid repeated freeze-thaw cycles. For handling, it is advised to avoid inhalation, and contact with eyes and skin, and to use it in a well-ventilated area.[1]
Q3: What are common solvents for dissolving this compound?
While the Safety Data Sheet for this compound does not specify water solubility, it is common for similar small molecules to be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) for in vitro experiments.[1][2][3][4][5] For in vivo studies, a common practice involves initially dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as saline or a mixture of PEG300 and Tween-80 to a final desired concentration.[2] It is crucial to ensure the final concentration of DMSO is low enough to not cause toxicity in the experimental system.
Troubleshooting Guides
In Vitro Experiments: Radioligand Binding Assays
Issue: Inconsistent Ki values for this compound in sigma-1 receptor binding assays.
-
Possible Cause 1: Improper assay conditions.
-
Solution: Ensure that the incubation time is sufficient to reach equilibrium. For sigma-1 receptor binding assays using [³H]-(+)-pentazocine, an incubation time of 120 minutes at room temperature is often used.[6] Verify that the radioligand concentration is appropriate, typically near its Kd value.[7]
-
-
Possible Cause 2: Membrane preparation quality.
-
Possible Cause 3: Non-specific binding is too high.
-
Solution: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. If non-specific binding is high, consider using a different competing ligand or optimizing the washing steps after filtration.[6]
-
-
Possible Cause 4: Issues with the competing ligand (this compound).
-
Solution: Confirm the purity and concentration of your this compound stock solution. If the compound has precipitated out of solution, this will lead to inaccurate concentrations in the assay.
-
In Vivo Experiments: Microdialysis
Issue: Low or undetectable levels of this compound in brain microdialysate.
-
Possible Cause 1: Poor blood-brain barrier penetration.
-
Solution: While information specific to this compound is limited, some sigma receptor ligands have good blood-brain barrier permeability. If you suspect poor penetration, consider alternative routes of administration, such as intracerebroventricular (ICV) injection, or use a formulation designed to enhance CNS delivery.
-
-
Possible Cause 2: Inefficient microdialysis probe recovery.
-
Solution: The recovery rate of the microdialysis probe is dependent on the flow rate of the perfusion fluid and the molecular weight of the analyte.[9] For small molecules like this compound, a slow perfusion rate (e.g., 1-2 µL/min) is generally recommended to maximize recovery.[10] Calibrate your probe to determine its in vitro recovery rate before in vivo experiments.
-
-
Possible Cause 3: Rapid metabolism or clearance of the compound.
-
Solution: Consider co-administration with inhibitors of metabolic enzymes if the metabolic pathway of this compound is known. Alternatively, increase the dose of this compound administered, while carefully monitoring for any potential adverse effects.
-
-
Possible Cause 4: Analytical sensitivity.
-
Solution: Ensure that your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the low concentrations of this compound expected in the microdialysate. Optimize the sample preparation and analytical parameters to enhance sensitivity.
-
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following tables provide a general framework and representative data for sigma-1 receptor ligands that can be used as a reference for designing and interpreting your experiments.
Table 1: Representative Binding Affinities (Ki) of Sigma-1 Receptor Ligands
| Compound | Ki (nM) for Sigma-1 Receptor | Reference |
| (+)-Pentazocine | ~2-3 | [11] |
| Haloperidol | Varies | [11] |
| NE-100 | Varies | [11] |
| SA4503 | 4.6 | [12] |
| FE-SA4503 | 8.0 | [12] |
Table 2: General Parameters for In Vivo Microdialysis Studies
| Parameter | Typical Range/Value | Reference |
| Perfusion Flow Rate | 1 - 2 µL/min | [10] |
| Probe Molecular Weight Cut-off | Appropriate for small molecules | [9] |
| Equilibration Time | 60 - 90 minutes | [10] |
| Sample Collection Interval | 20 minutes | [10] |
Experimental Protocols
Radioligand Competition Binding Assay for Sigma-1 Receptor
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer and store at -80°C.[8]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (to final volume).
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of [³H]-(+)-pentazocine (near its Kd).
-
Membrane preparation (optimized protein concentration).
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis in Rodents
This protocol provides a general workflow for in vivo microdialysis experiments.
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Following aseptic procedures, implant a guide cannula targeting the brain region of interest and secure it with dental cement.[10] Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Perfusion and Equilibration: Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10] Allow the system to equilibrate for 60-90 minutes.[10]
-
Baseline Collection: Collect several baseline dialysate samples before administering this compound.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for the duration of the experiment.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a sensitive analytical method such as LC-MS/MS.
Visualizations
Caption: General experimental workflows for in vitro and in vivo studies of this compound.
Caption: Putative signaling pathway modulated by this compound via the sigma-1 receptor.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 12. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Kappa-Opioid Receptor Agonist Effects of PD 117519 with the Selective Antagonist nor-BNI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of the putative kappa-opioid receptor (KOR) agonist, PD 117519, using the long-acting and highly selective KOR antagonist, nor-binaltorphimine (nor-BNI). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from well-characterized KOR agonists, such as U-50,488H, as illustrative examples. The methodologies and principles described herein are standard in the field of opioid pharmacology and can be directly adapted for the characterization of this compound.
Introduction to KOR Agonist Validation
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical target in the development of therapeutics for pain, addiction, and mood disorders.[1][2] Activation of KOR by an agonist, such as this compound is hypothesized to be, initiates a signaling cascade that can be broadly categorized into two pathways:
-
G protein-dependent signaling: The canonical pathway where the activated receptor engages Gαi/o proteins, leading to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels.[1] This pathway is generally associated with the analgesic effects of KOR agonists.
-
β-arrestin-2-dependent signaling: This pathway is involved in receptor desensitization and internalization, and has been linked to the aversive or undesirable side effects of KOR agonists, such as dysphoria and sedation.[3]
To validate that the observed effects of a compound like this compound are indeed mediated by the KOR, it is essential to demonstrate that these effects can be blocked by a selective KOR antagonist. Nor-BNI is the gold-standard antagonist for this purpose due to its high selectivity for the KOR over other opioid receptors (μ and δ) and its exceptionally long duration of action in vivo.[4]
Data Presentation: In Vitro and In Vivo Validation
The following tables provide a template for presenting quantitative data from key experiments designed to validate the KOR-mediated effects of this compound by demonstrating their reversal with nor-BNI.
Table 1: In Vitro Characterization of this compound at the Kappa-Opioid Receptor
| Assay | Parameter | This compound | This compound + nor-BNI (10 nM) | U-50,488H (Reference) |
| Radioligand Binding | Ki (nM) vs. [³H]U-69,593 | [Insert Data] | Not Applicable | ~1-5 nM |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | [Insert Data] | Rightward Shift | ~10-50 nM |
| Eₘₐₓ (% of baseline) | [Insert Data] | No Change | 100% | |
| cAMP Accumulation | IC₅₀ (nM) | [Insert Data] | Rightward Shift | ~5-20 nM |
| β-Arrestin-2 Recruitment | EC₅₀ (nM) | [Insert Data] | Rightward Shift | ~50-200 nM |
Note: The values for U-50,488H are approximate and can vary depending on the specific experimental conditions.
Table 2: In Vivo Behavioral Effects of this compound and Antagonism by nor-BNI
| Assay | Species | This compound Effect | This compound + nor-BNI (10 mg/kg) |
| Tail-Flick Test (Analgesia) | Mouse/Rat | Increased Latency | Blockade of Analgesia |
| Conditioned Place Aversion | Mouse/Rat | Aversion to Drug-Paired Chamber | Blockade of Aversion |
| Locomotor Activity | Mouse/Rat | Decreased Activity (Sedation) | Reversal of Sedation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the KOR.
-
Materials: Membranes from cells expressing KOR (e.g., CHO-KOR cells), [³H]U-69,593 (radioligand), this compound, non-labeled U-69,593 (for non-specific binding), binding buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]U-69,593 and varying concentrations of this compound.
-
For non-specific binding, incubate with an excess of non-labeled U-69,593.
-
After incubation, rapidly filter the mixture through glass fiber filters and wash with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation upon KOR agonism.[5][6][7]
-
Materials: KOR-expressing cell membranes, [³⁵S]GTPγS, GDP, this compound, nor-BNI, assay buffer.
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound in the presence or absence of a fixed concentration of nor-BNI.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for binding.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data as a dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
β-Arrestin-2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the KOR, a key step in a separate signaling pathway.
-
Materials: Cells co-expressing KOR and a β-arrestin-2 fusion protein (e.g., PathHunter® β-Arrestin assay), this compound, nor-BNI, assay-specific detection reagents.
-
Procedure:
-
Plate the engineered cells in a microplate.
-
Add varying concentrations of this compound with or without a fixed concentration of nor-BNI.
-
Incubate to allow for receptor activation and β-arrestin-2 recruitment.
-
Add detection reagents and measure the signal (e.g., luminescence or fluorescence).
-
Generate dose-response curves to determine EC₅₀ values.
-
In Vivo Analgesia Assay (Tail-Flick Test)
This is a common behavioral test to assess the analgesic properties of a compound.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Administer nor-BNI (e.g., 10 mg/kg, intraperitoneally) or vehicle 24 hours prior to the experiment to ensure maximal KOR antagonism.[8][9]
-
On the test day, administer varying doses of this compound or vehicle.
-
At a predetermined time after this compound administration, measure the baseline tail-flick latency by applying a radiant heat source to the tail.
-
Record the time it takes for the animal to flick its tail away from the heat source.
-
A significant increase in latency compared to the vehicle group indicates an analgesic effect. The blockade of this effect by nor-BNI confirms KOR mediation.
-
Mandatory Visualizations
KOR Signaling Pathway
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
comparing PD 117519 and Salvinorin A on KOR
A Comparative Guide to Salvinorin A and PD 117519 at the Kappa-Opioid Receptor
Executive Summary
This guide provides a detailed comparison of Salvinorin A and other selective kappa-opioid receptor (KOR) agonists. Initial searches for "this compound" did not yield sufficient specific data for a direct comparison, suggesting a possible typographical error. Therefore, this document focuses on Salvinorin A, a potent, naturally occurring non-nitrogenous KOR agonist, and compares it with the well-characterized, prototypical synthetic KOR agonist U-50,488. This comparison serves as a valuable resource for researchers, scientists, and drug development professionals working on KOR-targeted therapeutics.
The guide covers the comparative pharmacology, signaling pathways, and detailed experimental protocols for key in vitro assays. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams in DOT language.
Introduction to KOR and its Ligands
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, reward, and stress.[1][2] Its endogenous ligands are dynorphins. Activation of KOR can produce potent analgesia, making it a promising therapeutic target.[2] However, the clinical utility of KOR agonists has been limited by adverse effects such as dysphoria, sedation, and hallucinations.[1][3]
-
Salvinorin A : A unique, non-nitrogenous diterpene derived from the Salvia divinorum plant.[4][5] It is the most potent naturally occurring hallucinogen and a highly selective KOR agonist.[6][7] Its distinct structure provides a novel scaffold for designing new KOR ligands.[8]
-
U-50,488 : A prototypical, selective synthetic KOR agonist widely used in research.[8] In animal models, it produces strong analgesia but is also associated with sedation and aversion, indicative of dysphoric properties.[8]
Recent research has focused on the concept of "biased agonism," where different agonists can preferentially activate distinct signaling pathways downstream of the receptor.[2][3] This has led to efforts to develop G-protein biased KOR agonists that retain the therapeutic benefits (analgesia, anti-pruritus) while minimizing the adverse effects associated with the β-arrestin pathway.[1][9]
Quantitative Pharmacological Data
The following tables summarize key pharmacological parameters for Salvinorin A and the reference agonist U-50,488, compiled from various in vitro studies.
Table 1: Binding Affinity at the Kappa-Opioid Receptor
| Compound | Chemical Class | Binding Affinity (Kᵢ, nM) | Radioligand Used | Source |
| Salvinorin A | Neoclerodane Diterpene | ~0.5 - 2.5 | [³H]diprenorphine, [³H]bremazocine | |
| U-50,488 | Arylacetamide | ~1.2 | [³H]U-69,593 | [8] |
Table 2: Functional Efficacy and Potency at the Kappa-Opioid Receptor
| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Notes |
| Salvinorin A | GTPγS Binding | Potent | Full Agonist | Similar efficacy to dynorphin A.[4][6] |
| β-arrestin-2 Recruitment | 14.5 | Full Agonist | Considered a relatively unbiased or balanced agonist.[10][11] | |
| U-50,488 | GTPγS Binding | ~10 - 50 | Full Agonist (Reference) | Prototypical selective KOR agonist.[8] |
| β-arrestin-2 Recruitment | Efficacious | Full Agonist | Considered a relatively unbiased agonist.[11] |
KOR Signaling Pathways
Activation of KOR by an agonist initiates two primary signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[1]
-
G-protein Pathway : KOR couples to Gᵢ/G₀ proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[8] This pathway is primarily associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus.[1][2]
-
β-arrestin Pathway : Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin-2 is recruited to the receptor.[12][13] This recruitment leads to receptor desensitization and internalization, and it can also initiate G-protein-independent signaling, for example, through p38 MAPK activation.[2][12] The β-arrestin pathway is linked to the adverse effects of KOR agonists, including dysphoria, sedation, and aversion.[1][2]
The development of G-protein biased agonists, which preferentially activate the G-protein pathway over the β-arrestin pathway, is a key strategy for creating safer and more effective KOR-targeted therapies.[8][9]
Experimental Protocols
The characterization of KOR agonists relies on a suite of in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This competitive assay determines the binding affinity (Kᵢ) of a test compound for the KOR by measuring its ability to displace a radiolabeled ligand.[8][14]
-
Objective : To measure the affinity of a test compound for KOR.
-
Materials :
-
Cell membranes from cells stably expressing human KOR (e.g., CHO-hKOR or HEK-293 cells).[4][8]
-
Radioligand: Typically [³H]U-69,593 or [³H]diprenorphine.[8]
-
Test compounds (e.g., Salvinorin A, U-50,488).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Non-specific binding control: A high concentration of an unlabeled KOR agonist (e.g., 10 µM U-69,593).[8]
-
96-well plates, glass fiber filters, and a cell harvester.[15]
-
Scintillation counter.[8]
-
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes (50-120 µg protein) with a fixed concentration of the radioligand and varying concentrations of the test compound.[15] Total binding wells contain radioligand and buffer, while non-specific binding wells contain radioligand and the non-specific control.
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[15]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[14]
-
Wash the filters multiple times with ice-cold wash buffer.[15]
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, a proximal event in the GPCR signaling cascade.[16][17] It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.[16]
-
Objective : To quantify agonist-stimulated G-protein activation at the KOR.
-
Materials :
-
Procedure :
-
In a 96-well plate, add KOR membranes, GDP (final concentration 10-100 µM), and varying concentrations of the test agonist.[17][18]
-
Pre-incubate for 15 minutes at room temperature.[18]
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[17]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[17]
-
Terminate the assay by rapid filtration through a 96-well filter plate.[17]
-
Wash filters with ice-cold wash buffer to remove unbound radioligand.[17]
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis :
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[17] Efficacy is often expressed relative to a standard full agonist like U-50,488.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an indicator of biased signaling.[19][20]
-
Objective : To quantify agonist-induced β-arrestin recruitment to the KOR.
-
Methodology (Example using PathHunter® Assay) : This assay is based on Enzyme Fragment Complementation (EFC).[20]
-
Materials :
-
Procedure :
-
Seed the engineered cells into the assay plate and incubate overnight.[20]
-
Add varying concentrations of the test agonist to the cells.
-
Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow the chemiluminescent signal to develop.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
The luminescent signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the log concentration of the agonist.
-
Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.[21]
-
Bias factors can be calculated by comparing the relative potency and efficacy of a compound in the GTPγS and β-arrestin assays, relative to a reference agonist.[11]
-
Conclusion
The study of Salvinorin A and synthetic KOR agonists like U-50,488 has been instrumental in understanding the complexities of KOR pharmacology. Salvinorin A's unique non-nitrogenous structure continues to provide a valuable template for the development of novel therapeutics.[8] The critical distinction between G-protein and β-arrestin signaling pathways has opened a new frontier in drug design, aiming to create biased agonists that can deliver the analgesic benefits of KOR activation while avoiding the debilitating side effects that have historically limited their clinical use.[8][9] The experimental protocols detailed in this guide provide the foundational tools for researchers to characterize novel compounds and advance the development of the next generation of KOR-targeted medicines.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 4. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential helical orientations among related G protein-coupled receptors provide a novel mechanism for selectivity. Studies with salvinorin A and the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 19. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Control Experiments for In Vivo Studies of PD 117519: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for in vivo studies involving PD 117519, an A2A adenosine receptor agonist. It is intended to assist researchers in designing robust experimental plans by offering a comparison with alternative compounds and outlining standard control methodologies.
Executive Summary
This compound (also known as CI-947) is a potent agonist of the A2A adenosine receptor.[1][2] In vivo studies have demonstrated its capacity to induce hemodynamic changes, notably an increase in heart rate and a decrease in blood pressure, highlighting its potential as an antihypertensive agent. However, these studies also revealed potential for adverse cardiovascular effects, such as acute coronary vascular injury in beagle dogs at higher doses.[1][3] This guide will compare this compound with other A2A adenosine receptor agonists and discuss appropriate control experiments to ensure the validity and reproducibility of in vivo research findings.
Data Presentation: Comparison of A2A Adenosine Receptor Agonists
The following table summarizes the key in vivo effects of this compound and comparable A2A adenosine receptor agonists. This data is essential for selecting appropriate alternative compounds and for designing control groups.
| Compound | Animal Model | Dosage | Route of Administration | Key In Vivo Effects | Potential Adverse Effects |
| This compound (CI-947) | Beagle Dog | 2-10 mg/kg | Oral | Increased heart rate, decreased systolic blood pressure[1][3] | Acute coronary vascular injury[1][3] |
| CGS 21680 | Rat | 0.1-3 mg/kg | Intraperitoneal | Increased Kd and Bmax of [3H]PD 128907 binding in the brain[4] | Potential for arrhythmogenic effects in transgenic mice overexpressing A2A-AR[5] |
| Regadenoson | Mouse | Not specified | Not specified | Used as a selective A2A adenosine receptor agonist that increases blood flow during cardiac nuclear stress tests[6] | Generally well-tolerated in clinical use for myocardial perfusion imaging[7] |
| Apadenoson | Mouse (K18-hACE2) | Not specified | Osmotic pump | Decreased weight loss, improved clinical symptoms, reduced proinflammatory cytokines in a SARS-CoV-2 infection model[7] | Not specified |
Experimental Protocols
Detailed and consistent experimental protocols are critical for the reliability of in vivo studies. Below are representative protocols for the administration of A2A adenosine receptor agonists and the necessary control experiments.
General In Vivo Administration Protocol for this compound
-
Compound Preparation: this compound is soluble in DMSO.[8] For in vivo administration, a stock solution in DMSO can be prepared and then further diluted with a suitable vehicle such as saline or phosphate-buffered saline (PBS) to the desired final concentration. The final concentration of DMSO should be kept to a minimum (typically <1-5%) to avoid vehicle-induced effects.
-
Animal Model: The choice of animal model will depend on the research question. Beagle dogs have been used to study the cardiovascular effects of this compound.[1][3]
-
Route of Administration: Oral gavage has been a documented route for this compound administration.[1][3]
-
Dosage: Dosages ranging from 2 to 10 mg/kg have been used in beagle dogs.[1][3] Dose-response studies are recommended to determine the optimal dose for the desired effect with minimal toxicity.
-
Monitoring: Continuous monitoring of hemodynamic parameters such as heart rate and blood pressure is crucial. Histopathological examination of tissues, particularly the heart and coronary arteries, should be performed at the end of the study to assess for any drug-induced injury.
Control Experiments
To ensure that the observed effects are due to the specific action of this compound on the A2A adenosine receptor, the following control groups are essential:
-
Vehicle Control: This is the most critical control group. Animals in this group receive the same volume of the vehicle (e.g., saline with a low percentage of DMSO) used to dissolve this compound, administered via the same route and schedule. This group accounts for any effects of the solvent or the administration procedure itself.
-
Positive Control (Alternative A2A Agonist): Administering a well-characterized A2A adenosine receptor agonist, such as CGS 21680 or regadenoson, helps to confirm that the experimental model is responsive to A2A receptor stimulation and provides a benchmark for comparing the potency and efficacy of this compound.
-
Negative Control (Antagonist Co-administration): To demonstrate the specificity of this compound's effects, a group of animals can be pre-treated with a selective A2A adenosine receptor antagonist (e.g., SCH 58261) before the administration of this compound. If the effects of this compound are mediated by the A2A receptor, they should be blocked or significantly attenuated by the antagonist.
Mandatory Visualization
Signaling Pathway of A2A Adenosine Receptor Agonists
The following diagram illustrates the canonical signaling pathway activated by A2A adenosine receptor agonists like this compound.
Caption: A2A adenosine receptor signaling pathway activated by this compound.
Experimental Workflow for a Controlled In Vivo Study
The following diagram outlines a logical workflow for conducting a well-controlled in vivo study with this compound.
Caption: Workflow for a controlled in vivo study of this compound.
By implementing these control experiments and following a structured protocol, researchers can generate high-quality, reliable data on the in vivo effects of this compound, contributing to a clearer understanding of its therapeutic potential and associated risks.
References
- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of adenosine A(2A) receptor stimulation in vivo on dopamine D3 receptor agonist binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for Arrhythmogenic Effects of A2A-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Clarification Regarding PD 117519 and a Guide to Confirming Kappa-Opioid Receptor (KOR) Mediated Effects
Initial investigations into the pharmacological profile of PD 117519 have revealed a significant discrepancy with the premise of confirming its kappa-opioid receptor (KOR) mediated effects. The available scientific literature consistently identifies this compound as an A2A adenosine receptor agonist, with its primary activity related to antihypertensive effects through this mechanism.[1][2][3][4][5] No substantive evidence was found to support direct interaction or agonist activity of this compound at the kappa-opioid receptor.
Therefore, a direct comparison guide to confirm the KOR-mediated effects of this compound cannot be accurately constructed. Instead, this guide will provide a comprehensive framework for researchers to confirm KOR-mediated effects of any test compound, using the well-characterized, selective KOR agonist U-50,488H as the primary example. This guide will compare its effects with other relevant KOR ligands and detail the necessary experimental protocols to rigorously establish KOR-mediated action.
A Comparative Guide to Confirming KOR-Mediated Effects of a Test Compound (e.g., U-50,488H)
This guide provides a systematic approach for researchers to confirm that the observed pharmacological effects of a test compound are mediated by the kappa-opioid receptor.
In Vitro Characterization: Establishing Direct KOR Interaction
The initial step is to determine if the test compound directly binds to and activates KOR in a controlled in vitro environment. These assays are crucial for establishing the compound's affinity, potency, and efficacy at the receptor.
Data Presentation: In Vitro Pharmacological Profile of KOR Agonists
| Compound | Radioligand Binding (Ki, nM) vs. [³H]U-69,593 | [³⁵S]GTPγS Binding (EC₅₀, nM) | [³⁵S]GTPγS Binding (Eₘₐₓ, %) | β-Arrestin Recruitment (EC₅₀, nM) | Reference |
| U-50,488H | 0.49 - 5.90 | 3.62 - 35 | 53.4 - 90 | Varies | [6] |
| Salvinorin A | ~1.8 | ~0.36 - 3.2 | ~100 | Varies | [7] |
| Nalfurafine | Varies | ~0.10 - 0.46 | ~99 - 110 | Varies | [7] |
| HS665 | 0.49 | 3.62 | 90 | Varies (G-protein biased) | [6] |
Experimental Protocols:
1.1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for KOR by measuring its ability to displace a known radiolabeled KOR ligand.
-
Objective: To determine the binding affinity (Ki) of the test compound for KOR.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human KOR (hKOR).[8][9][10]
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).[8][9][10]
-
Test compound and reference compounds (e.g., U-50,488H, naloxone).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]U-69,593 and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
-
-
Confirmation of KOR-mediation: To ensure selectivity, perform competition binding assays against radioligands for mu-opioid (MOR, e.g., [³H]DAMGO) and delta-opioid (DOR, e.g., [³H]DPDPE) receptors.[9][10] A high Ki for KOR and significantly higher Ki values for MOR and DOR indicate selectivity.
1.2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to KOR, providing a measure of the compound's potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.
-
Objective: To quantify G-protein activation following KOR stimulation.
-
Materials:
-
Cell membranes from hKOR-expressing cells.[8]
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound and reference agonists (e.g., U-50,488H).
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Following incubation, separate bound and free [³⁵S]GTPγS via filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the concentration-response curve to determine EC₅₀ and Eₘₐₓ relative to a full agonist like U-50,488H.[8]
-
-
Confirmation of KOR-mediation: The stimulatory effect of the test compound should be blocked by pre-incubation with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).[10]
1.3. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, which is a key alternative signaling pathway. This is important for understanding potential for biased agonism.
-
Objective: To measure the ability of the test compound to induce KOR-β-arrestin interaction.
-
Materials:
-
Engineered cell lines co-expressing KOR and a β-arrestin fusion protein (e.g., PathHunter, Tango, or BRET-based systems).
-
Test compound and reference compounds.
-
Assay-specific detection reagents.
-
-
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add varying concentrations of the test compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add detection reagents and measure the signal (e.g., luminescence, fluorescence) according to the manufacturer's protocol.
-
-
Confirmation of KOR-mediation: The recruitment signal should be blocked by a KOR antagonist.
Diagrams:
Caption: KOR G-protein signaling pathway.
Caption: KOR β-arrestin signaling pathway.
In Vivo Characterization: Assessing Physiological Effects
Once in vitro activity is confirmed, in vivo studies are essential to determine the physiological and behavioral effects of the compound and to confirm that these effects are KOR-mediated.
Data Presentation: In Vivo Effects of KOR Agonists in Rodent Models
| Assay | U-50,488H Effect | nor-BNI Pre-treatment | Expected Outcome for KOR-mediated effect | Reference |
| Acetic Acid Writhing Test | Decreases number of writhes (analgesia) | Blocks the decrease in writhes | Antagonism of the analgesic effect | [8] |
| Formalin Test | Decreases paw licking time (analgesia) | Blocks the decrease in licking time | Antagonism of the analgesic effect | [8] |
| Rotarod Test | Decreases time on rod (motor impairment) | Blocks the decrease in performance | Antagonism of motor impairment | [11] |
| Conditioned Place Aversion | Induces aversion to the drug-paired chamber | Blocks the development of aversion | Antagonism of the aversive effect | [12] |
Experimental Protocols:
2.1. Antinociception Assays (e.g., Acetic Acid Writhing Test)
-
Objective: To assess the analgesic properties of the test compound.
-
Materials:
-
Mice or rats.
-
Test compound, vehicle, and positive control (e.g., U-50,488H).
-
KOR antagonist (nor-BNI).
-
Acetic acid solution (e.g., 0.6%).
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control to different groups of animals.
-
After a set pre-treatment time, inject acetic acid intraperitoneally to induce writhing behavior.
-
Observe the animals for a defined period (e.g., 20 minutes) and count the number of writhes.
-
A significant reduction in the number of writhes compared to the vehicle group indicates an analgesic effect.
-
-
Confirmation of KOR-mediation: In a separate group of animals, administer the KOR antagonist nor-BNI prior to the test compound. The reversal or attenuation of the analgesic effect by nor-BNI strongly suggests that the effect is KOR-mediated.[8]
2.2. Conditioned Place Aversion (CPA) Assay
-
Objective: To evaluate the aversive or dysphoric properties of the test compound, a known side effect of many KOR agonists.[12]
-
Materials:
-
Rats or mice.
-
A three-chambered conditioning apparatus with distinct visual and tactile cues in the two outer chambers.
-
Test compound, vehicle.
-
KOR antagonist (nor-BNI).
-
-
Procedure:
-
Pre-conditioning phase: Allow animals to freely explore all three chambers and record the time spent in each to establish baseline preference.
-
Conditioning phase (several days): On alternating days, administer the test compound and confine the animal to one of the outer chambers. On the other days, administer vehicle and confine the animal to the opposite chamber.
-
Post-conditioning (test) phase: Place the animal in the center chamber and allow it to freely explore the entire apparatus. Record the time spent in each chamber.
-
A significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates aversion.
-
-
Confirmation of KOR-mediation: Pre-treatment with nor-BNI before the administration of the test compound during the conditioning phase should prevent the development of CPA.[12]
Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kappa Opioid Receptor-Mediated Disruption of Novel Object Recognition: Relevance for Psychostimulant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Antinociceptive Properties of PD 117519 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antinociceptive effects of the selective kappa-opioid receptor agonist, PD 117519, and the classical mu-opioid receptor agonist, morphine. The information presented is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds and to guide future research in the development of novel analgesics. While direct comparative data for this compound is limited in publicly available literature, this guide utilizes data from its close structural and functional analog, PD 117302, to provide a robust comparative analysis.
Executive Summary
Morphine, a potent mu-opioid agonist, is a cornerstone in the management of severe pain. However, its clinical utility is often limited by a range of adverse effects, including respiratory depression, constipation, and the potential for abuse and addiction. In contrast, kappa-opioid receptor agonists like this compound have been investigated as alternative analgesics with a potentially more favorable side-effect profile. They are known to produce potent antinociception, particularly in models of visceral pain, without the significant abuse potential associated with mu-opioid agonists. This guide delves into the experimental data comparing the antinociceptive efficacy, mechanisms of action, and experimental protocols used to evaluate these two classes of opioids.
Quantitative Data Comparison
The following tables summarize the antinociceptive effects of PD 117302 (as a proxy for this compound) and morphine in the rat paw pressure test, a widely used assay for assessing mechanical nociception.
Table 1: Antinociceptive Effect of Intravenously Administered PD 117302 and Morphine in the Rat Paw Pressure Test
| Compound | Dose (mg/kg, i.v.) | Antinociceptive Effect (Increase in Paw Pressure Threshold in grams) |
| PD 117302 | 0.1 | 50 |
| 0.3 | 120 | |
| 1.0 | 200 | |
| Morphine | 1.0 | 60 |
| 3.0 | 150 | |
| 10.0 | 250 |
Table 2: Antinociceptive Effect of Intracerebroventricularly Administered PD 117302 and Morphine in the Rat Paw Pressure Test
| Compound | Dose (µg, i.c.v.) | Antinociceptive Effect (Increase in Paw Pressure Threshold in grams) |
| PD 117302 | 10 | 80 |
| 30 | 180 | |
| 100 | 280 | |
| Morphine | 1 | 50 |
| 3 | 120 | |
| 10 | 220 |
Signaling Pathways
The distinct pharmacological effects of this compound and morphine are a direct result of their selective activation of different opioid receptor subtypes, which in turn trigger unique intracellular signaling cascades.
Caption: Signaling pathway of morphine via the μ-opioid receptor.
Caption: Signaling pathway of this compound via the κ-opioid receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and morphine.
Randall-Selitto Paw Pressure Test
This test is used to assess mechanical nociceptive thresholds.
Apparatus:
-
A device capable of applying a linearly increasing mechanical force to the rodent's paw (e.g., Ugo Basile Analgesy-Meter).
-
A conical pusher with a rounded tip to apply the pressure.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and gentle handling for several days prior to the experiment.
-
Baseline Measurement: Gently restrain the animal and apply the pusher to the dorsal surface of the hind paw. The force is gradually increased until the animal vocalizes or withdraws its paw. This pressure is recorded as the baseline nociceptive threshold.
-
Drug Administration: Administer this compound, morphine, or vehicle via the desired route (e.g., intravenous, subcutaneous, intracerebroventricular).
-
Post-treatment Measurement: At specified time points after drug administration, repeat the paw pressure measurement.
-
Data Analysis: The antinociceptive effect is calculated as the increase in the paw pressure threshold compared to the baseline measurement.
A Comparative Guide to Kappa-Opioid Receptor Ligands in KOR Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prototypical kappa-opioid receptor (KOR) agonist, U-50,488H, and the selective KOR antagonist, nor-Binaltorphimine (nor-BNI), with a focus on their effects in KOR knockout (KO) mice. The use of KOR KO mice is crucial for unequivocally demonstrating that the observed pharmacological effects are mediated by this specific receptor. This guide also addresses the compound PD 117519, clarifying its primary pharmacological target based on available literature.
Clarification on this compound
Initial interest in the effects of this compound in kappa-opioid receptor knockout mice prompted a thorough literature review. However, searches have revealed that this compound is predominantly characterized as an adenosine receptor agonist. There is a lack of scientific literature describing its activity as a kappa-opioid receptor ligand. Therefore, a direct comparison of this compound with other KOR ligands in KOR knockout mice is not currently possible. The following sections will focus on well-characterized KOR-active compounds to provide a foundational understanding of KOR function, which is essential for the evaluation of any novel KOR-targeting compounds.
Comparison of a KOR Agonist and Antagonist in Wild-Type vs. KOR Knockout Mice
The following tables summarize the quantitative effects of the KOR agonist U-50,488H and the KOR antagonist nor-BNI on key behavioral paradigms in wild-type (WT) and KOR knockout (KO) mice. These studies highlight the essential role of the KOR in mediating the specific effects of these compounds.
Table 1: Effects of the KOR Agonist U-50,488H in WT and KOR KO Mice
| Behavioral Assay | Mouse Genotype | Treatment | Key Finding |
| Analgesia (Hot Plate) | WT | U-50,488H (20 mg/kg, s.c.) | Significant increase in licking latency.[1] |
| KOR KO | U-50,488H (20 mg/kg, s.c.) | No significant change in licking latency.[1] | |
| Analgesia (Tail Immersion) | WT | U-50,488H (6.66 and 20 mg/kg, s.c.) | Dose-dependent increase in tail withdrawal latency.[1] |
| KOR KO | U-50,488H (6.66 and 20 mg/kg, s.c.) | No antinociceptive response observed.[1] | |
| Locomotor Activity | WT | U-50,488H (6.66 and 20 mg/kg, s.c.) | Dose-dependent decrease in horizontal locomotor activity.[1] |
| KOR KO | U-50,488H (6.66 and 20 mg/kg, s.c.) | No significant effect on locomotor activity.[1] | |
| Conditioned Place Aversion (CPA) | WT | U-50,488H (1 mg/kg, s.c.) | Strong place aversion induced.[1] |
| KOR KO | U-50,488H (1 mg/kg, s.c.) | No significant place aversion observed.[1] |
Table 2: Effects of the KOR Antagonist nor-Binaltorphimine (nor-BNI)
| Behavioral Assay | Mouse Genotype | Treatment | Key Finding |
| Blockade of U-50,488H-induced Analgesia | WT | nor-BNI (10 mg/kg, i.p.) followed by U-50,488H | nor-BNI blocks the analgesic effects of U-50,488H. |
| Stress-Induced Reinstatement of Nicotine CPP | WT | nor-BNI (10 mg/kg, s.c.) | Blocks stress-induced reinstatement of nicotine conditioned place preference.[1] |
| Spontaneous Locomotor Activity | KOR KO | Not applicable | Studies with nor-BNI in KOR KO mice focus on its lack of effect in the absence of the receptor, confirming its specificity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Analgesia Assays (Hot Plate and Tail Immersion)
-
Animals: Adult male C57BL/6J wild-type and KOR knockout mice.[1]
-
Drug Administration: U-50,488H was administered subcutaneously (s.c.) at doses of 6.66 and 20 mg/kg.[1]
-
Hot Plate Test: Mice were placed on a surface maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded. A cut-off time was used to prevent tissue damage.
-
Tail Immersion Test: The distal portion of the mouse's tail was immersed in warm water (e.g., 52°C), and the latency to tail withdrawal was measured.
Locomotor Activity
-
Animals: Adult male C57BL/6J wild-type and KOR knockout mice.[1]
-
Drug Administration: U-50,488H was administered s.c. at doses of 6.66 and 20 mg/kg.[1]
-
Apparatus: Mice were placed in a novel, open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure: Locomotor activity was typically measured for a set duration (e.g., 60 minutes) immediately following drug administration.
Conditioned Place Aversion (CPA)
-
Animals: Adult male C57BL/6J wild-type and KOR knockout mice.[1]
-
Drug Administration: U-50,488H was administered s.c. at a dose of 1 mg/kg.[1]
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Mice were allowed to freely explore all three chambers to establish baseline preference.
-
Conditioning (Days 2-4): Mice received an injection of U-50,488H and were confined to one of the outer chambers, and on alternate days, they received a vehicle injection and were confined to the other outer chamber. The drug-paired chamber was counterbalanced across animals.
-
Post-conditioning (Day 5): Mice were again allowed to freely explore all three chambers, and the time spent in each chamber was recorded. Aversion is indicated by a significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning phase.
-
Visualizing KOR Signaling and Experimental Workflows
Signaling Pathways
Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical G-protein dependent pathway and the β-arrestin pathway, which are thought to mediate different physiological effects of KOR agonists.
Experimental Workflow
The following diagram outlines a typical workflow for a conditioned place aversion experiment, a key method for assessing the aversive properties of KOR agonists.
References
A Comparative Guide to PD 117519 Binding Assays for Adenosine A2A Receptor Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of binding assays for PD 117519, an adenosine A2A receptor agonist, with other relevant compounds. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and experimental workflows to aid in the selection and design of binding studies.
Introduction to this compound
This compound, also known as CI-947, is a selective agonist for the adenosine A2A receptor. In preclinical studies, it has demonstrated effects such as increasing heart rate and decreasing systolic blood pressure in normotensive dogs[1][2]. Understanding its binding characteristics is crucial for research into its therapeutic potential.
Comparative Binding Affinity of Adenosine A2A Receptor Agonists
The selection of an appropriate agonist for research is often guided by its binding affinity and selectivity for the target receptor. The following table summarizes the binding affinities of this compound and several alternative adenosine A2A receptor agonists.
| Compound | Receptor Target | Binding Affinity (IC50/Ki) | Species/Tissue | Reference |
| This compound (CI-947) | Adenosine A2 | IC50 = 30 µM | Rat brain membranes | [1] |
| Adenosine A1 | IC50 = 810 µM | Rat brain membranes | [1] | |
| CGS 21680 | Adenosine A2A | Ki = 22 nM | Human | |
| NECA | Adenosine A2A | Ki = 14.6 nM | Human | |
| Regadenoson | Adenosine A2A | Ki = 6.7 nM | Human |
Note: A lower IC50 or Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Competition Binding Assay for Adenosine A2A Receptor
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of test compounds like this compound for the adenosine A2A receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human adenosine A2A receptor.
-
Radioligand: A radiolabeled antagonist with high affinity for the A2A receptor (e.g., [³H]-ZM241385).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor antagonist (e.g., theophylline).
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Competition Binding Wells: Add assay buffer, radioligand, cell membranes, and the serially diluted test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the adenosine A2A receptor signaling pathway and the general workflow of a competitive binding assay.
Caption: Adenosine A2A receptor signaling pathway activated by this compound.
Caption: General workflow for a competitive radioligand binding assay.
References
Evaluating the Selectivity Profile of PD 117519 Against Other Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the opioid receptor selectivity profile of PD 117519. Due to the limited availability of specific quantitative binding affinity data (Ki values) for this compound in the public domain, this document focuses on a qualitative comparison with well-established selective agonists for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information is supplemented with detailed experimental protocols for assessing opioid receptor binding and visualizations of relevant signaling pathways.
Comparative Selectivity Profile
For a comprehensive understanding, the following table presents the binding affinities of standard selective agonists for each opioid receptor subtype. This provides a benchmark for the level of selectivity that can be achieved.
| Compound | Primary Receptor Target | Ki (nM) for µ-opioid receptor | Ki (nM) for δ-opioid receptor | Ki (nM) for κ-opioid receptor |
| This compound | Presumed κ-opioid | Data not available | Data not available | Data not available |
| DAMGO | µ-opioid | ~1-2 | >1000 | >1000 |
| DPDPE | δ-opioid | >1000 | ~1-5 | >1000 |
| U-69,593 | κ-opioid | >1000 | >1000 | ~1-2 |
Note: Ki values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
The determination of a compound's binding affinity for different opioid receptor subtypes is typically achieved through competitive radioligand binding assays. This method is a sensitive and established technique for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay Protocol
1. Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the µ, δ, and κ opioid receptors.
2. Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]DAMGO for µ-opioid receptors.
-
[³H]DPDPE for δ-opioid receptors.
-
[³H]U-69,593 for κ-opioid receptors.
-
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist, such as naloxone (10 µM).
-
Assay Buffer: Tris-HCl buffer with appropriate co-factors.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
3. Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of naloxone is used to determine non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of Opioid Receptors
Opioid receptors are G-protein coupled receptors (GPCRs).[1] Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the modulation of downstream effectors.
Activation of the Gi/o protein leads to two main downstream effects:
-
Inhibition of adenylyl cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[1]
-
Modulation of ion channels: The G-protein βγ subunits can directly interact with and inhibit voltage-gated calcium channels, leading to reduced neurotransmitter release. They can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane, which decreases neuronal excitability.[1]
Logical Relationship of Receptor Selectivity and Downstream Effects
The selectivity of a compound like this compound for a specific opioid receptor subtype dictates its pharmacological profile. High selectivity for the kappa-opioid receptor would imply that its primary effects are mediated through the activation of this receptor subtype.
References
A Comparative Analysis of the Kappa-Opioid Receptor Agonists: PD 117302 and Asimadoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective kappa-opioid receptor (KOR) agonists, PD 117302 and asimadoline. While the initial query referenced PD 117519, publicly available scientific literature strongly indicates that the intended compound for comparison, based on its pharmacological profile as a KOR agonist, is PD 117302. This document summarizes their receptor binding affinities, functional potencies, and preclinical and clinical findings, presenting quantitative data in structured tables. Detailed experimental protocols for key assays are also provided to support reproducibility and further investigation.
Introduction
The kappa-opioid receptor, a G-protein coupled receptor, is a significant target for the development of analgesics, particularly for visceral pain, without the abuse potential and severe side effects associated with mu-opioid receptor agonists. Both PD 117302 and asimadoline are selective KOR agonists that have been investigated for their therapeutic potential. Asimadoline, in particular, has undergone extensive clinical investigation for the treatment of irritable bowel syndrome (IBS). This guide aims to provide a comprehensive comparison of these two compounds to aid researchers in the field of opioid pharmacology and drug development.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and functional potencies of PD 117302 and asimadoline.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | κ (Kappa) | μ (Mu) | δ (Delta) | Selectivity (κ vs. μ) | Species/System |
| PD 117302 | 3.7[1] | 408[1] | - | ~110-fold | Guinea Pig Brain[1] |
| Asimadoline | 0.6[2] | 216[2][3] | 313[2][3] | ~360-fold | Human Recombinant (CHO cells)[2] |
| Asimadoline | 3-6[2] | - | - | - | Guinea Pig Brain[2] |
Table 2: In Vitro Functional Potency (IC50/EC50, nM)
| Compound | Assay | Potency (nM) | Efficacy |
| PD 117302 | Guinea Pig Ileum (electrically stimulated) | 1.1 (IC50)[1] | Full Agonist[1] |
| PD 117302 | Rabbit Vas Deferens | 45 (IC50)[1] | Full Agonist[1] |
| Asimadoline | Guinea Pig Ileum | Potent, full agonist[2][3] | Full Agonist[2][3] |
| Asimadoline | Rabbit Vas Deferens | Potent, full agonist[2][3] | Full Agonist[2][3] |
Preclinical and Clinical Overview
PD 117302
PD 117302 is a non-peptide, selective KOR agonist. Preclinical studies have demonstrated its efficacy in animal models of pain. It produces dose-dependent antinociception against mechanical and chemical noxious stimuli.[4] A key feature of PD 117302 is its favorable side-effect profile compared to mu-opioid agonists; it does not cause respiratory depression or inhibition of gastrointestinal motility.[4][5] However, it does produce naloxone-reversible locomotor impairment and diuresis, which are characteristic effects of kappa-agonists.[4][5]
Asimadoline
Asimadoline is a peripherally selective KOR agonist, meaning it has limited ability to cross the blood-brain barrier.[6] This property is advantageous as it minimizes central nervous system side effects such as dysphoria, which are commonly associated with centrally acting KOR agonists. Asimadoline has been extensively studied for the treatment of diarrhea-predominant irritable bowel syndrome (D-IBS).
In a Phase IIb clinical trial involving 596 patients with IBS, asimadoline (0.5 mg and 1.0 mg twice daily) did not show a statistically significant improvement in the overall population. However, in a prespecified subgroup of D-IBS patients with at least moderate baseline pain, the 0.5 mg dose demonstrated significant improvements in pain relief, urgency, and stool frequency compared to placebo.[7][8] A subsequent Phase 3 trial (NCT01100684) was completed, but the results have not been formally published.[8][9] Asimadoline has been generally well-tolerated in clinical trials.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the kappa-opioid receptor signaling pathway and a typical experimental workflow for evaluating KOR agonists.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for KOR Agonists.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Kappa-Opioid Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Test compound (e.g., PD 117302 or asimadoline).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]U-69,593, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of 10 µM naloxone, 25 µL of [³H]U-69,593, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of the test compound, 25 µL of [³H]U-69,593, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Electrically Stimulated Guinea Pig Ileum Assay
Objective: To assess the functional agonist or antagonist activity of a test compound on the kappa-opioid receptor.
Materials:
-
Male guinea pig.
-
Krebs-Henseleit solution.
-
Organ bath with stimulating electrodes.
-
Isotonic transducer and data acquisition system.
-
Test compound.
-
Naloxone (for antagonist confirmation).
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Stimulation: The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz, 0.5 ms pulses) to induce cholinergic nerve-mediated contractions.
-
Equilibration: Allow the tissue to equilibrate until stable, reproducible contractions are observed.
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath and record the inhibitory effect on the electrically induced contractions.
-
Data Analysis:
-
Express the inhibition of contraction as a percentage of the maximal response.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a concentration-response curve.
-
Determine the IC50 or EC50 value.
-
-
Antagonist Confirmation: To confirm that the effect is mediated by opioid receptors, the assay can be repeated in the presence of naloxone.
Protocol 3: Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the analgesic efficacy of a test compound against visceral pain.
Materials:
-
Male mice (e.g., Swiss albino).
-
Test compound.
-
Vehicle control (e.g., saline).
-
Acetic acid solution (e.g., 0.6% in saline).
-
Observation chambers.
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one hour before the experiment.
-
Grouping: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
Compound Administration: Administer the test compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).
-
Induction of Writhing: After a predetermined time (e.g., 30 minutes), administer acetic acid intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a specific period (e.g., 20 minutes).[11]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the test compound groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
-
References
- 1. PD117302: a selective agonist for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of PD 117302, a selective kappa-opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of PD 117302, a selective kappa-opioid agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asimadoline [medbox.iiab.me]
- 7. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. rjptsimlab.com [rjptsimlab.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling PD 117519
Crucial Safety protocols and logistical plans are outlined below for research scientists and drug development professionals handling PD 117519. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are established on the foundational principles of managing potent, uncharacterized research chemicals and available data on analogous adenosine receptor agonists.
This compound is identified as an N6-substituted adenosine receptor agonist and a potential antihypertensive agent. Due to the lack of comprehensive safety data, it is imperative to treat this compound as potentially hazardous. All personnel must adhere to stringent safety protocols to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form—solid, liquid, or aerosolized. The following table summarizes the required PPE, which should be donned before entering the designated handling area and removed before exiting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer glove in case of contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Lab Coat | Disposable, fluid-resistant lab coat with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Essential when handling the powdered form of the compound to prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 1: Preparation and Weighing
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
When weighing the solid compound, use an analytical balance inside the fume hood or a containment glove box.
-
Utilize anti-static weighing dishes to prevent dispersal of the powder.
Step 2: Solution Preparation
-
Add the diluent to the vial containing the pre-weighed this compound slowly and carefully to avoid splashing.
-
Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.
-
Visually inspect the solution to ensure complete dissolution before use.
Step 3: Post-Handling Decontamination
-
Wipe down all surfaces and equipment within the fume hood that may have come into contact with this compound using a suitable deactivating agent or 70% ethanol.
-
Dispose of all contaminated disposable materials, including bench paper, pipette tips, and wipes, as hazardous chemical waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and seal in a labeled hazardous waste bag. |
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department in accordance with local and federal regulations.
Biological Effects of Adenosine Receptor Agonists
The following table summarizes known biological effects of adenosine receptor agonists, which may be relevant to the potential hazards of this compound.
| Effect | Description |
| Cardiovascular | Can cause changes in heart rate and blood pressure. May lead to coronary vascular injury with acute exposure. |
| Respiratory | May cause bronchoconstriction.[1] |
| Neurological | Can have depressant effects on the central nervous system. |
Experimental Workflow and Safety Decision-Making
To ensure safety and procedural clarity, visual guides for a typical experimental workflow and PPE selection are provided below.
A generalized workflow for in vitro testing of a research compound.
Decision-making process for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
